molecular formula C15H24N2O2 B104579 N,N-dipropyl-2-methyl-3-nitrophenylethanamine CAS No. 91374-23-1

N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Cat. No.: B104579
CAS No.: 91374-23-1
M. Wt: 264.36 g/mol
InChI Key: YTNVHUSMDIAWLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dipropyl-2-methyl-3-nitrophenylethanamine, also known as this compound, is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19/h6-8H,4-5,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNVHUSMDIAWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536201
Record name N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91374-23-1
Record name 2-Methyl-3-nitro-N,N-dipropylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91374-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanamine, 2-methyl-3-nitro-N,N-dipropyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical and Pharmacological Profile of N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N,N-dipropyl-2-methyl-3-nitrophenylethanamine is a novel chemical entity with no readily available data in the public domain. This guide is a predictive and methodological framework based on the analysis of structurally related phenylethylamine analogs. All quantitative data presented herein are hypothetical and for illustrative purposes, intended to guide experimental design.

Introduction

Phenylethylamines are a well-established class of compounds with significant neuromodulatory and psychoactive properties, primarily through their interaction with monoamine neurotransmitter systems. The introduction of specific substituents onto the phenyl ring and the amine terminus can profoundly influence their pharmacological profile, including receptor affinity, selectivity, and functional activity. This document outlines the predicted chemical properties and a proposed research framework for the characterization of the novel compound, this compound.

Predicted Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Data for this compound

PropertyPredicted ValueMethod of Prediction / Notes
Molecular Formula C₁₅H₂₄N₂O₂Calculated from structure
Molecular Weight 264.36 g/mol Calculated from structure
Appearance Yellowish oil or low-melting solidBased on similar nitro-substituted phenylethylamines
Boiling Point > 300 °C (decomposes)Estimated based on related structures
Melting Point 45-55 °CHypothetical range
pKa (amine) 8.5 - 9.5Estimated based on the dipropylamine moiety
LogP 3.5 - 4.5Estimated based on lipophilicity of substituents
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, chloroform)Predicted based on nonpolar nature

Proposed Synthetic and Analytical Protocols

The following protocols are proposed for the synthesis, purification, and analytical confirmation of this compound.

Synthetic Protocol: Reductive Amination

A plausible synthetic route involves the reductive amination of a corresponding phenylacetone precursor.

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup & Purification A 2-Methyl-3-nitrophenylacetone D Reaction Mixture (Dichloromethane, 24h, RT) A->D B N,N-dipropylamine B->D C Sodium triacetoxyborohydride C->D E Quench with NaHCO₃ (aq) D->E F Extract with Ethyl Acetate E->F G Dry over MgSO₄ F->G H Column Chromatography (Silica, Hexane:EtOAc) G->H I Final Product H->I

Caption: Synthetic and purification workflow for this compound.

  • Reaction Setup: To a solution of 2-methyl-3-nitrophenylacetone (1.0 eq) in dichloromethane (DCM), add N,N-dipropylamine (1.2 eq).

  • Reductive Amination: Stir the mixture for 1 hour at room temperature, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to proceed for 24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Structural Confirmation

TechniqueExpected Results
¹H NMR Peaks corresponding to aromatic, benzylic, and propyl protons with appropriate splitting patterns and integrations.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating >95% purity.

Predicted Pharmacological Profile and In Vitro Evaluation

The pharmacological activity of this compound is predicted to be centered around monoaminergic systems. The following experimental workflow outlines a standard screening cascade.

Experimental Workflow: In Vitro Pharmacological Screening

A Compound Synthesis and QC B Primary Receptor Binding Assays (e.g., 5-HT₂ₐ, D₂, NET) A->B C Functional Assays (e.g., Calcium Flux, cAMP) B->C Hits D Selectivity Profiling (Wider receptor panel) C->D E Lead Candidate D->E Selective Hits

Caption: Workflow for in vitro pharmacological characterization.

Receptor Binding Assays

Radioligand binding assays are essential to determine the affinity of the compound for various G-protein coupled receptors (GPCRs) and transporters.

Protocol: Radioligand Binding Assay for 5-HT₂ₐ Receptor

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor.

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1% BSA at pH 7.4.

  • Competition Assay: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of this compound.

  • Incubation: Incubate at room temperature for 1 hour.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Table 3: Predicted Receptor Binding Affinities (Ki, nM)

Receptor TargetPredicted Ki (nM)Rationale
5-HT₂ₐ Receptor 10 - 100The phenylethylamine scaffold is a common motif for 5-HT₂ₐ ligands.
Dopamine D₂ Receptor 50 - 500Potential for cross-reactivity with dopaminergic systems.
Norepinephrine Transporter (NET) > 1000The N,N-dipropyl substitution may reduce affinity for monoamine transporters.
Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Protocol: Calcium Flux Assay for 5-HT₂ₐ Receptor

  • Cell Culture: Plate cells expressing the 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.

  • Compound Addition: Add varying concentrations of this compound.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Predicted Signaling Pathways

Based on the predicted affinity for the 5-HT₂ₐ receptor, this compound may modulate downstream signaling cascades.

Signaling Pathway: 5-HT₂ₐ Receptor Activation

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂ₐ Receptor Gq Gαq Receptor->Gq Agonist Binding PLC PLC Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Gq-coupled signaling cascade initiated by 5-HT₂ₐ receptor activation.

Conclusion

This document provides a predictive framework for the synthesis, characterization, and pharmacological evaluation of the novel compound this compound. The proposed methodologies are based on established principles in medicinal chemistry and pharmacology. Experimental validation is required to confirm these predictions and to fully elucidate the compound's properties. The structural motifs suggest a potential interaction with the serotonergic system, particularly the 5-HT₂ₐ receptor, warranting further investigation into its therapeutic potential.

In-Depth Technical Guide: N,N-dipropyl-2-methyl-3-nitrophenylethanamine (CAS 91374-23-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dipropyl-2-methyl-3-nitrophenylethanamine, with CAS number 91374-23-1, is a crucial chemical intermediate primarily utilized in the synthesis of pharmaceutically active compounds. Its significance is most notable in the manufacturing process of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway with detailed experimental protocols, and its role as a synthetic precursor. Due to its transient nature as an intermediate, extensive biological activity data for this specific compound is not publicly available; its primary relevance lies in its chemical utility.

Chemical and Physical Properties

This compound is a substituted phenylethylamine derivative. A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 91374-23-1[1][2]
Molecular Formula C₁₅H₂₄N₂O₂[1]
Molecular Weight 264.37 g/mol [1]
IUPAC Name N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine[1]
Synonyms N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine, 2-Methyl-3-nitro-N,N-dipropyl-benzeneethanamine[1]
Appearance Not specified (likely an oil or low-melting solid)Inferred
Boiling Point Not available[2]
Melting Point Not available[2]
Density Not available[2]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient two-step synthetic route can be proposed based on established organic chemistry methodologies. This pathway involves the initial formation of the primary amine, 2-(2-methyl-3-nitrophenyl)ethanamine, followed by its N,N-dipropylation.

Logical Synthesis Workflow

G cluster_0 Step 1: Synthesis of the Primary Amine Intermediate cluster_1 Step 2: N,N-dipropylation 2-Methyl-3-nitrophenylacetic acid 2-Methyl-3-nitrophenylacetic acid Reduction Reduction 2-Methyl-3-nitrophenylacetic acid->Reduction e.g., Borane reduction 2-(2-methyl-3-nitrophenyl)ethanamine 2-(2-methyl-3-nitrophenyl)ethanamine Reduction->2-(2-methyl-3-nitrophenyl)ethanamine PrimaryAmine 2-(2-methyl-3-nitrophenyl)ethanamine Alkylation Alkylation PrimaryAmine->Alkylation Propyl bromide, Base FinalProduct This compound Alkylation->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed synthetic route.

Step 1: Synthesis of 2-(2-methyl-3-nitrophenyl)ethanamine

This procedure is based on the reduction of a carboxylic acid to a primary amine.

  • Materials:

    • 2-Methyl-3-nitrophenylacetic acid

    • Borane-tetrahydrofuran complex (1 M solution in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (2 M)

    • Sodium hydroxide (2 M)

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Procedure:

    • In a dry, nitrogen-purged round-bottom flask, dissolve 2-methyl-3-nitrophenylacetic acid (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-tetrahydrofuran complex (approximately 3-4 equivalents) via a dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of 2 M HCl.

    • Remove the THF under reduced pressure.

    • Basify the aqueous residue with 2 M NaOH until a pH of >12 is achieved.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-methyl-3-nitrophenyl)ethanamine. Further purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of this compound

This step involves the N,N-dialkylation of the primary amine.

  • Materials:

    • 2-(2-methyl-3-nitrophenyl)ethanamine (from Step 1)

    • 1-Bromopropane (propyl bromide)

    • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

    • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 2-(2-methyl-3-nitrophenyl)ethanamine (1 equivalent) in anhydrous DMF.

    • Add potassium carbonate (at least 2.5 equivalents).

    • Add 1-bromopropane (at least 2.2 equivalents) to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC for the disappearance of the starting amine and the formation of the tertiary amine product.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with diethyl ether (3 x volumes).

    • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

    • The crude product can be purified by flash column chromatography on silica gel.

Application in Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of Ropinirole.

Conversion to Ropinirole Workflow

G Intermediate This compound ReductiveCyclization Reductive Cyclization Intermediate->ReductiveCyclization e.g., Catalytic Hydrogenation Ropinirole 4-[2-(Dipropylamino)ethyl]-2(3H)-indolone (Ropinirole) ReductiveCyclization->Ropinirole

Caption: Reductive cyclization of the intermediate to form Ropinirole.

Experimental Protocol for Conversion to Ropinirole

The conversion of this compound to Ropinirole involves a reductive cyclization of the nitro group to form the indolone ring system.

  • Materials:

    • This compound

    • Palladium on carbon (Pd/C, 5-10%)

    • Ethanol or a similar solvent

    • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

    • Celite or another filtration aid

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a flask suitable for hydrogenation.

    • Carefully add a catalytic amount of Pd/C to the solution.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or at a slightly positive pressure).

    • Stir the reaction mixture vigorously at room temperature for 6-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield crude Ropinirole.

    • The crude product can be further purified by recrystallization or chromatography.

Biological Activity and Signaling Pathways

There is a lack of publicly available scientific literature detailing the specific biological activity or engagement in signaling pathways of this compound. Its primary function is that of a synthetic intermediate, and as such, it is typically not subjected to extensive pharmacological profiling. Any biological effects would be unintended and would classify it as a process-related impurity in the final active pharmaceutical ingredient.

Conclusion

This compound is a valuable, albeit not widely studied, chemical entity. Its importance is intrinsically linked to its role as a precursor in the synthesis of Ropinirole. This guide has provided a detailed overview of its properties and a plausible, robust synthetic pathway, complete with experimental protocols. For researchers and professionals in drug development and manufacturing, a thorough understanding of the synthesis and handling of such intermediates is crucial for ensuring the purity and quality of the final pharmaceutical product. Further research into optimizing the synthesis of this intermediate could contribute to more efficient and cost-effective production of Ropinirole.

References

Technical Guide: Physicochemical Properties of N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical characteristics of the chemical intermediate, N,N-dipropyl-2-methyl-3-nitrophenylethanamine. The information herein is compiled for use in research, synthesis, and drug development contexts. This compound serves as a key intermediate in the synthesis of dopamine D2 receptor agonists, such as Ropinirole.

Compound Identification and Properties

This compound is a substituted phenethylamine derivative. Its core structure consists of a phenethylamine backbone with a nitro group and a methyl group on the phenyl ring, and two propyl groups on the terminal amine.

Quantitative Physical and Chemical Data

The following table summarizes the key physicochemical properties of the compound. Data is derived from chemical databases and predictive modeling.

PropertyValueSource
CAS Number 91374-23-1[1][2]
Molecular Formula C₁₅H₂₄N₂O₂[1][3]
Molecular Weight 264.36 g/mol [1][3]
Appearance Colorless to Yellow Oil / Pale Yellow Crystalline Solid[3]
Melting Point 78-80 °C (for solid form)
Boiling Point 115-120 °C (at 0.1 Torr)[3]
Density (Predicted) 1.029 ± 0.06 g/cm³[2][3]
pKa (Predicted) 9.30 ± 0.50[3]
XLogP3 (Predicted) 4.6[1]
Refractive Index (Predicted) 1.525
Solubility Profile
SolventSolubilitySource
Water Hardly soluble
Aqueous Acid Soluble (forms protonated ammonium salt)[4]
Ether Soluble
Chloroform Soluble[3]
Acetone Soluble
Methanol Slightly Soluble[3]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized methodologies applicable for the experimental determination of the key physical properties of this compound and related phenethylamine derivatives.

Workflow for Synthesis and Characterization

The overall process for synthesizing and verifying the physical properties of a target compound like this compound follows a logical progression from synthesis and purification to detailed characterization.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Property Determination Synthesis Chemical Synthesis Workup Reaction Workup & Crude Extraction Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS, LC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR MP Melting Point Determination Purification->MP BP Boiling Point Determination Purification->BP Sol Solubility Testing Purification->Sol pKa pKa Determination Purification->pKa Final Final Product Purification->Final Verified Pure Compound

Caption: Logical workflow for compound synthesis, purification, and characterization.

Melting Point Determination (Thiele Tube Method)

This method is suitable for determining the melting point range of a crystalline solid sample.[5]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][6]

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[2] The assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the sample is fully submerged.[5]

  • Heating: The side arm of the Thiele tube is heated gently with a Bunsen burner. The design of the tube promotes convection currents, ensuring uniform heat distribution.[5] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal dissolves is recorded as the end of the range.[7] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination (Micro-Reflux Method)

This method is effective for determining the boiling point of small quantities of a liquid.

  • Apparatus Setup: Approximately 0.5-1.0 mL of the liquid sample is placed in a small test tube. The test tube is clamped within a heating block or oil bath.

  • Thermometer Placement: A calibrated thermometer is clamped such that its bulb is positioned in the vapor phase, approximately 1 cm above the surface of the liquid.

  • Heating: The sample is heated gently until it boils and a ring of refluxing condensate is observed on the walls of the test tube. The thermometer bulb should be positioned at the level of this reflux ring.

  • Measurement: When the temperature reading on the thermometer stabilizes while the liquid is at a steady reflux, this temperature is recorded as the boiling point. The atmospheric pressure should also be recorded.

Solubility Determination

This protocol assesses the solubility of the compound in various solvents to infer its polarity and acid/base characteristics.

  • Water Solubility: Add approximately 20-30 mg of the compound to 1 mL of deionized water in a test tube. Agitate the mixture vigorously for 30-60 seconds. Observe if the compound dissolves completely. The compound is classified as insoluble or sparingly soluble.[4]

  • Acid Solubility (5% HCl): To a sample that is insoluble in water, add 1 mL of 5% aqueous hydrochloric acid. Agitate the mixture. If the compound dissolves, it indicates the presence of a basic functional group, such as an amine, which forms a water-soluble hydrochloride salt.[8]

  • Organic Solvent Solubility: Repeat the test with 1 mL of various organic solvents (e.g., chloroform, methanol, ether) to establish a qualitative solubility profile.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.[9]

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a water/methanol mixture, given its limited water solubility) to create a solution of known concentration.

  • Titration: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.[9]

Biological Context: Dopamine D2 Receptor Signaling

This compound is a precursor to compounds that act as agonists at the dopamine D2 receptor (D2R). Understanding the D2R signaling pathway is crucial for the development of drugs targeting this receptor for conditions like Parkinson's disease.[10] D2Rs are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[11][12]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds G_protein Gi/o Protein (α, βγ subunits) D2R->G_protein Activates Arrestin β-Arrestin Pathway D2R->Arrestin Activates G-protein independent signaling AC Adenylyl Cyclase (AC) G_protein->AC αi Inhibits IonChannel Ion Channels (GIRK, VGCC) G_protein->IonChannel βγ Modulates cAMP cAMP AC->cAMP Response Cellular Response (e.g., ↓ Excitability) IonChannel->Response Alters Ion Flow ATP ATP ATP->AC Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response Phosphorylates Targets Arrestin->Response Scaffolds Kinases

Caption: Simplified signaling pathway for the Dopamine D2 Receptor (D2R).

Activation of the D2R by an agonist leads to the dissociation of the Gαi and Gβγ subunits.[13]

  • Gαi subunit: This subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[12] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), altering the phosphorylation state of numerous downstream targets.

  • Gβγ subunit: This complex can directly modulate the activity of ion channels. For example, it activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, which reduces neuronal excitability. It can also inhibit N-type and P/Q-type voltage-gated calcium channels (VGCC), reducing neurotransmitter release.[13]

  • β-Arrestin Pathway: Like many GPCRs, agonist-bound D2Rs can also be phosphorylated and recruit β-arrestin. This not only leads to receptor desensitization but can also initiate G-protein-independent signaling cascades, for instance, by scaffolding kinases like Akt and ERK.[11][12]

References

N,N-dipropyl-2-methyl-3-nitrophenylethanamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of N,N-dipropyl-2-methyl-3-nitrophenylethanamine, a chemical intermediate of interest in pharmaceutical development. Due to the limited publicly available quantitative data for this specific compound, this document focuses on established experimental protocols for determining these crucial parameters, alongside qualitative descriptions found in the literature. This guide is intended to equip researchers with the necessary methodologies to generate precise and reliable data for their specific applications.

Core Properties

This compound is a complex organic molecule with the following key identifiers:

PropertyValue
Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol [1]
CAS Number 91374-23-1[2][3][4]
Appearance Colorless to yellow or brown clear oil/liquid.[3][5][6] May also exist as a pale yellow crystal.[2]

Solubility Profile

Qualitative Solubility Summary:

Solvent SystemSolubility DescriptionSource
WaterSparingly soluble, hardly soluble.[2][7]
Organic SolventsReadily dissolves.[7]
EtherSoluble.[2]
ChloroformSoluble, slightly soluble.[2][5]
AcetoneSoluble.[2]
MethanolSlightly soluble.[5]
Experimental Protocol for Determining Aqueous and Organic Solubility

To obtain quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in a range of aqueous and organic solvents at controlled temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetone, acetonitrile, chloroform)

  • Shaking incubator or thermostatically controlled water bath

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent in units such as mg/mL or mol/L.

Below is a Graphviz diagram illustrating the experimental workflow for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equilib Shake at constant temperature (24-48h) prep2->equilib sample1 Collect supernatant equilib->sample1 sample2 Filter (0.45 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 analysis1 HPLC analysis sample3->analysis1 analysis2 Calculate concentration vs. calibration curve analysis1->analysis2

Solubility Determination Workflow

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application.

Qualitative Stability Information:

  • The compound is described as stable.[2]

  • It is sensitive to moisture.[2]

  • Incompatible with strong acids and strong oxidizing agents.[2]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

  • pH meter

Methodology:

  • Hydrolytic Stability:

    • Acidic: Treat the compound solution with 0.1 N HCl and heat (e.g., at 80 °C) for a defined period.

    • Basic: Treat the compound solution with 0.1 N NaOH and heat (e.g., at 80 °C) for a defined period.

    • Neutral: Reflux the compound solution in water at a high temperature.

  • Oxidative Stability:

    • Treat the compound solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a defined period.

  • Photostability:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately.

    • Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Data Analysis:

    • Determine the percentage of the parent compound remaining.

    • Identify and characterize any significant degradation products using PDA and/or MS data.

The logical flow for conducting forced degradation studies can be visualized as follows:

Forced_Degradation_Logic cluster_conditions Stress Conditions start This compound Sample acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base neutral Neutral Hydrolysis (Water, Heat) start->neutral oxidation Oxidation (H₂O₂) start->oxidation photo Photolysis (Light Exposure) start->photo analysis Analyze by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis neutral->analysis oxidation->analysis photo->analysis results Identify Degradation Pathways & Products analysis->results

Forced Degradation Study Logic

Conclusion

While specific quantitative data for the solubility and stability of this compound is limited in the public domain, this guide provides the necessary framework for researchers to generate this critical information. The outlined experimental protocols for solubility determination and forced degradation studies are based on standard industry practices and regulatory guidelines. By following these methodologies, scientists and drug development professionals can obtain the reliable and detailed data required for informed decision-making in their research and development activities. The qualitative information gathered indicates that the compound is likely to have good solubility in organic solvents but limited aqueous solubility and is sensitive to moisture and strong acids/oxidizing agents, which should be considered in its handling and storage.

References

A Technical Guide to the Biological Activity of Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenethylamines are a vast and diverse class of organic compounds derived from the core phenethylamine structure, which consists of a phenyl ring attached to an ethylamine chain.[1][2] This structural scaffold is the foundation for numerous endogenous molecules, including essential catecholamine neurotransmitters like dopamine and norepinephrine, which are vital for regulating mood, motivation, and sympathetic nervous system activity.[1] Modifications to the aromatic ring, the ethylamine sidechain, or the amino group give rise to a wide array of synthetic derivatives with a broad spectrum of pharmacological activities.[1][3]

These compounds are known to interact with a multitude of biological targets within the central nervous system, primarily modulating monoamine neurotransmitter systems.[2][3] Consequently, substituted phenethylamines encompass a wide range of drug classes, including central nervous system stimulants (e.g., amphetamine), hallucinogens (e.g., mescaline, 2C-B), entactogens (e.g., MDMA), antidepressants, and appetite suppressants.[1][2][3] Their therapeutic potential is actively being explored for various conditions, including ADHD, narcolepsy, inflammatory disorders, and neurological diseases.[1][4][5]

This technical guide provides a comprehensive overview of the biological activity of substituted phenethylamines, focusing on their core molecular targets, structure-activity relationships (SAR), and the experimental methodologies used to characterize them. It aims to serve as a detailed resource for professionals engaged in neuroscience research and drug development.

Core Molecular Targets and Signaling Pathways

The pharmacological effects of substituted phenethylamines are primarily mediated through their interaction with G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[6] Understanding these targets and their subsequent signaling cascades is fundamental to deciphering the compounds' mechanisms of action.

Serotonin (5-HT) Receptors

Many psychoactive phenethylamines, particularly hallucinogens, are potent agonists at serotonin 5-HT₂ receptors, with the 5-HT₂A subtype being a primary target.[1][7][8] The 5-HT₂ family of receptors primarily couples to Gq/G₁₁ proteins.[9] Agonist binding initiates a conformational change in the receptor, activating Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9][10] IP₃ diffuses through the cytoplasm to stimulate the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC).[10] This cascade ultimately modulates neuronal excitability and plasticity.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor Gq Gαq/G11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Phenethylamine Agonist Ligand->Receptor Binds Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: 5-HT2A receptor Gq-coupled signaling cascade.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is another critical GPCR target for many substituted phenethylamines.[6][11] Unlike the 5-HT₂A receptor, TAAR1 typically couples to Gαs proteins.[9] Activation of TAAR1 stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, modulating dopaminergic and serotonergic systems.[6][11]

Gs_Signaling_Pathway cluster_membrane Plasma Membrane Receptor TAAR1 Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts Ligand Phenethylamine Agonist Ligand->Receptor Binds cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Modulation of Dopamine & Serotonin Systems PKA->Downstream Phosphorylates

Caption: TAAR1 Gs-coupled signaling cascade.

Monoamine Transporters (DAT, NET, SERT)

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[6] Many substituted phenethylamines, such as amphetamine, act as transporter inhibitors or substrates, leading to an increase in the extracellular concentration of monoamines.[1][12] Some can even induce transporter-mediated efflux, reversing the normal direction of transport.[6]

Structure-Activity Relationships (SAR)

The biological activity of phenethylamines is exquisitely sensitive to their substitution pattern.

  • Ring Substituents: The position and nature of substituents on the phenyl ring are critical. For instance, 2,5-dimethoxy substitutions, often combined with a lipophilic group at the 4-position (e.g., a halogen or alkyl group), are common features of potent 5-HT₂A agonists.[7][13] Extending the 4-alkoxy-group generally increases binding affinities at 5-HT₂A and 5-HT₂C receptors.[13]

  • Sidechain Substituents: The addition of an α-methyl group (as seen in amphetamines) can significantly alter pharmacology, often increasing stimulant properties and reducing the rate of metabolic degradation by monoamine oxidase.[13][14] However, this addition can reduce efficacy at TAAR1.[14]

  • N-Substituents: While simple N-alkylation often diminishes activity, N-benzyl substitution can dramatically increase both binding affinity and functional activity at 5-HT₂A receptors.[15][16] In contrast, N-methylation reduces potency at TAAR1, with N,N-dimethylation causing a sharp decrease in potency.[14]

Quantitative Biological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC₅₀) for a selection of substituted phenethylamines at key CNS targets. Lower Ki and EC₅₀ values indicate higher affinity and potency, respectively.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines
Compound5-HT₂A5-HT₂C5-HT₁ATAAR1Reference(s)
2C-C60 ± 1129 ± 2>10,000N/A[7]
2C-D66 ± 163 ± 13>10,000N/A[7]
2C-E39 ± 148 ± 1>10,000N/A[7]
2C-I29 ± 431 ± 55,800 ± 1,100N/A[7]
2C-T-2100 ± 10110 ± 101,100 ± 200N/A[7]
2,5-DMA15001100>10,00021[13]
2C-B1.014.92700100[13]
2C-O-48.217>10,00022[13]

Data presented as mean ± SEM or as single values where specified in the source.

Table 2: Functional Activity (EC₅₀, nM & Emax, %) at Serotonin Receptors
CompoundReceptorAssayEC₅₀ (nM)Emax (%)Reference(s)
2C-C5-HT₂AInositol Phosphate11 ± 1100 ± 4[7]
2C-C5-HT₂CInositol Phosphate12 ± 2100 ± 11[7]
2C-D5-HT₂AInositol Phosphate14 ± 1100 ± 3[7]
2C-D5-HT₂CInositol Phosphate30 ± 2100 ± 2[7]
2C-E5-HT₂AInositol Phosphate13 ± 2100 ± 5[7]
2C-E5-HT₂CInositol Phosphate12 ± 1100 ± 1[7]
2C-I5-HT₂AInositol Phosphate6.8 ± 0.6100 ± 3[7]
2C-I5-HT₂CInositol Phosphate13 ± 1100 ± 2[7]
2C-T-25-HT₂AInositol Phosphate27 ± 4100 ± 8[7]
2C-T-25-HT₂CInositol Phosphate40 ± 3100 ± 3[7]
SWR0334NAβ₃-adrenoceptorcAMP AccumulationN/A100.26[17]

Data presented as mean ± SEM or as single values where specified in the source. Emax is relative to a standard agonist (e.g., 5-HT).

Table 3: Monoamine Transporter Inhibition (IC₅₀, nM)
CompoundDATNETSERTReference(s)
β-Phenethylamine3600230021000[12] (Compiled Data)
Amphetamine40112000[12] (Compiled Data)

IC₅₀ values represent the concentration required to inhibit 50% of transporter activity.

Detailed Experimental Protocols

Characterizing the biological activity of substituted phenethylamines requires a suite of specialized in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the receptor.[9][11]

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A 1. Prepare Membranes (from cells expressing target receptor) B 2. Prepare Assay Plate (add buffer, test compound, & membranes) A->B C 3. Add Radioligand (e.g., [³H]ketanserin for 5-HT2A) B->C D 4. Incubate (Allow binding to reach equilibrium) C->D E 5. Separate Bound/Free Ligand (Rapid vacuum filtration) D->E F 6. Quantify Radioactivity (Liquid scintillation counting) E->F G 7. Data Analysis (Calculate IC₅₀ and Ki values) F->G

Caption: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cells stably expressing the target receptor (e.g., hTAAR1-HEK-293) are harvested, homogenized, and centrifuged to isolate a cell membrane pellet, which is then resuspended in a binding buffer.[11]

  • Assay Setup: In a 96-well plate, the binding buffer, various concentrations of the test compound, and the cell membrane preparation are added to each well.[11]

  • Radioligand Addition: A radiolabeled ligand (e.g., [³H]-DA for DAT) is added to each well at a concentration near its dissociation constant (Kd).[11][18] Wells for determining non-specific binding receive an excess of a non-labeled standard ligand.[11]

  • Incubation: The plate is incubated (e.g., 60 minutes at 4°C) to allow the binding to reach equilibrium.[11]

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester to separate the receptor-bound radioligand from the free radioligand in the solution. Filters are washed multiple times with ice-cold buffer.[11]

  • Quantification: The filters are dried, scintillation fluid is added, and the radioactivity trapped on the filters is measured using a liquid scintillation counter.[9][11]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Dopamine Reuptake Assay

This functional assay measures a compound's ability to inhibit the reuptake of dopamine by the dopamine transporter (DAT).[18]

Methodology:

  • Cell Culture: HEK-293 cells stably expressing the human dopamine transporter (hDAT) are cultured in 24-well plates.[18]

  • Pre-incubation: The cells are washed with an uptake buffer. The test compounds are then added to the cells, which are incubated at 37°C for 20 minutes.[18]

  • Uptake Initiation: Radiolabeled dopamine ([³H]-DA) is added to each well (final concentration ~20 nM) and incubated for a short period (e.g., 5 minutes) to allow for uptake into the cells.[18]

  • Uptake Termination: The uptake process is stopped by washing the cells three times with ice-cold uptake buffer.[18]

  • Cell Lysis: A lysis buffer (e.g., 1% sodium dodecyl sulfate) is added to each well to dissolve the cells and release the intracellular contents.[18]

  • Quantification: The lysate from each well is mixed with a scintillation cocktail, and the amount of [³H]-DA taken up by the cells is measured with a liquid scintillation counter.[18]

  • Data Analysis: Dose-response curves are generated to determine the IC₅₀ values for each compound. GBR 12909 is often used as a reference inhibitor.[18]

Inositol Phosphate (IP) Accumulation Assay

This assay measures the functional agonism of compounds at Gq-coupled receptors like 5-HT₂A and 5-HT₂C by quantifying the accumulation of the second messenger, inositol phosphate.[7]

Methodology:

  • Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT₂A) are cultured.

  • Labeling: Cells are incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Stimulation: After washing, cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with various concentrations of the test compound.

  • Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

  • Purification: The total inositol phosphates are separated from other components using anion-exchange chromatography.

  • Quantification: The radioactivity of the purified inositol phosphate fraction is measured by scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine EC₅₀ and Emax values for each compound.[7]

References

In Silico Prediction of Biological Targets for N,N-dipropyl-2-methyl-3-nitrophenylethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide outlines a comprehensive in silico strategy to predict the biological targets of the novel compound N,N-dipropyl-2-methyl-3-nitrophenylethanamine. Given its documented use as a synthetic intermediate for the dopamine agonist Ropinirole, this guide focuses on methodologies to assess its potential interaction with dopaminergic pathways.[1][2][3] We present a workflow encompassing both ligand-based and structure-based virtual screening, supported by detailed protocols. Furthermore, we provide a summary of the known pharmacological data for Ropinirole as a predictive proxy for the potential targets of this compound and visualize the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of novel chemical entities.

Introduction

This compound is a small molecule whose biological activity has not been extensively characterized in publicly available literature. However, its role as a key intermediate in the synthesis of Ropinirole, a potent dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome, provides a strong rationale for investigating its own potential pharmacological targets.[4][5] This guide proposes a systematic in silico approach to predict these targets, leveraging the structural similarity to Ropinirole and established computational drug discovery techniques.

The primary hypothesis is that this compound will exhibit affinity for dopamine receptors, particularly the D2-like family (D2, D3, and D4 receptors), which are the principal targets of Ropinirole.[4][6] The subsequent sections will detail the methodologies for predicting and characterizing these potential interactions.

Predicted Target Profile of this compound

Due to the absence of direct experimental data for this compound, the known pharmacological data for its structural analog, Ropinirole, is presented below as a predictive reference. These values suggest that the primary targets of interest are the D2-like dopamine receptors, with a notable selectivity for the D3 subtype.[6][7]

Table 1: Pharmacological Data for Ropinirole at Human Dopamine Receptors
TargetAssay TypeParameterValueReference
Dopamine D2 ReceptorRadioligand BindingpKi8.43[8]
Functional Assay ([35S]GTPγS)pEC506.52[8]
Dopamine D3 ReceptorRadioligand BindingpKi9.00[8]
Functional Assay (Extracellular Acidification)pEC508.4[7]
Dopamine D4.4 ReceptorRadioligand BindingpKi7.96[8]
Functional Assay (Extracellular Acidification)pEC506.8[7]

Disclaimer: This data is for Ropinirole and serves as a predictive baseline for the potential targets of this compound.

Proposed In Silico Target Prediction Workflow

A dual-pronged in silico approach is recommended to elucidate the potential biological targets of this compound. This involves both ligand-based and structure-based virtual screening methodologies.

G cluster_0 Ligand-Based Approach cluster_1 Structure-Based Approach ligand_prep Ligand Preparation (3D Structure Generation) similarity_search 2D/3D Similarity Search (vs. Known Dopamine Agonists) ligand_prep->similarity_search pharmacophore Pharmacophore Modeling (Based on Ropinirole) ligand_prep->pharmacophore ligand_db_screening Screening of Ligand Databases similarity_search->ligand_db_screening pharmacophore->ligand_db_screening ligand_hits Prioritized Hits ligand_db_screening->ligand_hits final_prediction Consensus Target Prediction and Experimental Validation ligand_hits->final_prediction target_prep Target Preparation (Dopamine Receptor Structures) binding_site Binding Site Identification target_prep->binding_site docking Molecular Docking binding_site->docking scoring Scoring and Ranking docking->scoring structure_hits Prioritized Hits scoring->structure_hits structure_hits->final_prediction compound This compound compound->ligand_prep compound->docking

Figure 1: Proposed in silico target prediction workflow.

Experimental Protocols

Ligand-Based Virtual Screening

This approach leverages the knowledge of known active ligands (i.e., Ropinirole and other dopamine agonists) to identify potential targets.

Protocol:

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

    • Generate a diverse set of conformers to account for ligand flexibility.

  • 2D/3D Similarity Searching:

    • Select a reference set of known dopamine D2/D3/D4 receptor agonists, including Ropinirole.

    • Utilize molecular fingerprinting methods (e.g., ECFP4, MACCS keys) to perform 2D similarity searches against large compound databases (e.g., ChEMBL, PubChem).

    • Employ 3D shape-based similarity methods (e.g., ROCS) to compare the 3D conformation of the query compound with the reference set and database compounds.

  • Pharmacophore Modeling:

    • Develop a pharmacophore model based on the key chemical features of Ropinirole and other high-affinity dopamine agonists required for binding to the dopamine D3 receptor.

    • The model should include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.

    • Screen a 3D conformer database of this compound against the generated pharmacophore model to assess its fit.

Structure-Based Virtual Screening

This method utilizes the 3D structure of the potential protein targets to predict the binding of the ligand.

Protocol:

  • Target Preparation:

    • Obtain the 3D crystal structures of the human dopamine D2, D3, and D4 receptors from the Protein Data Bank (PDB). If experimental structures are unavailable, homology models can be constructed.

    • Prepare the protein structures by adding hydrogen atoms, assigning protonation states to titratable residues, and removing water molecules.

    • Minimize the energy of the prepared protein structures.

  • Binding Site Identification:

    • Identify the orthosteric binding pocket of dopamine and its analogs in the receptor structures.

    • Define the grid box for molecular docking calculations, ensuring it encompasses the entire binding site.

  • Molecular Docking:

    • Dock the prepared 3D structure of this compound into the binding sites of the D2, D3, and D4 receptors using a molecular docking program (e.g., AutoDock, Glide).

    • Generate multiple binding poses for the ligand within each receptor's active site.

  • Scoring and Analysis:

    • Use scoring functions to estimate the binding affinity of the ligand for each receptor.

    • Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the receptors.

Predicted Signaling Pathways

Based on the high probability of this compound acting as a dopamine D2-like receptor agonist, the predicted downstream signaling pathway involves the inhibition of adenylyl cyclase. Dopamine D2, D3, and D4 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.[9][10][11]

G ligand This compound (Predicted Agonist) receptor Dopamine D2/D3/D4 Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Response pka->cellular_response Phosphorylates Targets

References

An In-depth Technical Guide on N,N-dipropyl-2-methyl-3-nitrophenylethanamine and its Role as a Key Intermediate in the Synthesis of the Dopamine Agonist Ropinirole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N,N-dipropyl-2-methyl-3-nitrophenylethanamine is a chemical intermediate intended for research and manufacturing purposes only. It is not intended for human or veterinary use. The toxicological properties of this compound have not been extensively investigated, and it should be handled with appropriate safety precautions.

Introduction

This compound is a substituted phenylethylamine derivative that holds significance as a key intermediate in the synthesis of Ropinirole[1][2][3]. Ropinirole is a non-ergoline dopamine agonist prescribed for the treatment of Parkinson's disease and restless legs syndrome[4][5][6]. Due to the limited availability of public research on the direct biological effects of this compound, this guide will focus on its physicochemical properties, its pivotal role in the synthesis of Ropinirole, and the pharmacology of Ropinirole as the active pharmaceutical ingredient.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been reported in various chemical databases. A summary of these properties is presented in the table below.

PropertyValueSource
CAS Number 91374-23-1--INVALID-LINK--[7], --INVALID-LINK--[8]
Molecular Formula C15H24N2O2--INVALID-LINK--[7]
Molecular Weight 264.36 g/mol --INVALID-LINK--[7]
IUPAC Name N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine--INVALID-LINK--[7]
Boiling Point 115-120 °C (at 0.1 Torr)--INVALID-LINK--[8]
Density 1.029±0.06 g/cm3 (Predicted)--INVALID-LINK--[8]
pKa 9.30±0.50 (Predicted)--INVALID-LINK--[3]

Role in the Synthesis of Ropinirole

This compound is a crucial precursor in several patented synthetic routes to Ropinirole. The general strategy involves the conversion of the nitrophenyl moiety of the intermediate into the oxindole ring system of Ropinirole.

Experimental Workflow for Ropinirole Synthesis

The synthesis of Ropinirole from N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride involves a multi-step process that includes the formation of a pyruvate derivative, followed by reductive cyclization to yield the final indolone structure.

G cluster_0 Stage 1: Pyruvate Formation cluster_1 Stage 2: Hydrolysis and Decarboxylation cluster_2 Stage 3: Reductive Cyclization A N-[2-(2-methyl-3-nitrophenyl)ethyl]- N-propylpropan-1-amine hydrochloride C Ethyl 6-[2-(di-n-propylamino)ethyl]- 2-nitrophenyl pyruvate A->C Reaction at 25-30°C for 70-72 hours B Diethyl oxalate and Sodium ethoxide in THF/Ethanol B->C E 6-[2-(di-n-propylamino)ethyl]- 2-nitrophenyl acetic acid hydrochloride C->E Sequential Treatment D Treatment with NaOH, H2O2, Na2S2O5, and HCl D->E G Ropinirole (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one) E->G Reduction and Cyclization F Catalytic Hydrogenation (e.g., Pd/C) F->G

Caption: Synthetic workflow from the intermediate to Ropinirole.

Detailed Experimental Protocol

While specific process parameters are proprietary and may vary between manufacturers, a general procedure for the conversion of N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride to Ropinirole is outlined in patent literature[1][2].

Step 1: Formation of Ethyl 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl pyruvate [1][2]

  • A solution of sodium ethoxide is prepared by adding absolute ethanol to a suspension of sodium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • To this solution, diethyl oxalate is added.

  • A solution of N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride in a mixture of anhydrous THF and absolute ethanol is then added to the reaction mixture.

  • The reaction is maintained at a temperature of approximately 25-30°C for 70-72 hours.

  • Upon completion, the solvents are removed under reduced pressure to yield the crude pyruvate derivative.

Step 2: Conversion to 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl acetic acid hydrochloride [2]

  • The crude ethyl 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl pyruvate is treated sequentially with sodium hydroxide, hydrogen peroxide, and sodium metabisulfite.

  • The reaction mixture is then acidified with hydrochloric acid to yield 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl acetic acid hydrochloride.

  • The product can be purified by recrystallization from solvents such as methanol and acetone.

Step 3: Reductive Cyclization to Ropinirole [1]

  • The purified 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl acetic acid hydrochloride is subjected to catalytic hydrogenation.

  • A common catalyst for this reduction is palladium on carbon (Pd/C).

  • This step involves the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the indolone ring of Ropinirole.

  • The final product, Ropinirole, can be isolated as the free base or converted to a pharmaceutically acceptable salt, such as the hydrochloride salt.

Pharmacology of Ropinirole

Ropinirole's therapeutic effects are attributed to its activity as a dopamine agonist, with a high affinity for the D2 and D3 dopamine receptors[6][9].

Mechanism of Action

The precise mechanism of action of Ropinirole is believed to be its ability to stimulate dopamine D2-like receptors in the brain, particularly in the caudate-putamen system, which is involved in the regulation of movement[4][6]. By mimicking the action of dopamine, Ropinirole compensates for the dopamine deficiency that is characteristic of Parkinson's disease[6][10].

Dopamine D2 Receptor Signaling Pathway

Ropinirole acts as an agonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). The D2 receptor is coupled to the Gαi/o family of G proteins[5][11].

G cluster_0 Dopamine D2 Receptor Signaling Ropinirole Ropinirole D2R Dopamine D2 Receptor Ropinirole->D2R Binds and Activates G_protein Gαi/o Protein Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., reduced neuronal excitability) PKA->Cellular_Response Phosphorylation of downstream targets

References

The Ever-Evolving Landscape of Phenethylamines: A Technical Guide to Their Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamine, a simple organic compound, forms the structural backbone for a vast and diverse class of molecules that have profoundly impacted neuroscience, pharmacology, and medicine. In its own right, phenethylamine is a naturally occurring trace amine in the human brain, where it acts as a central nervous system stimulant, modulating monoamine neurotransmission.[1] Its core structure consists of a phenyl ring attached to an ethylamine sidechain.[2] This seemingly simple scaffold, however, allows for nearly limitless structural modifications through the substitution of hydrogen atoms at various positions on the phenyl ring, the sidechain, or the amino group.[2]

These modifications give rise to the class of "substituted phenethylamines," which encompasses a wide array of compounds ranging from endogenous neurotransmitters like dopamine and norepinephrine to potent psychoactive substances and critical therapeutic agents.[3][4] The history of these derivatives is a journey from the characterization of essential biological messengers to the systematic exploration of synthetic analogs, most notably by the pioneering chemist Alexander Shulgin. His work, particularly the publication of PiHKAL (Phenethylamines I Have Known and Loved), unveiled hundreds of novel compounds and laid the groundwork for much of the modern understanding of their structure-activity relationships.[5][6][7] This guide provides a technical overview of the discovery, history, pharmacology, and experimental evaluation of these significant compounds.

From Endogenous Messengers to Synthetic Analogs

The story of phenethylamines begins in nature. The human body synthesizes crucial catecholamines—dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline)—from the amino acid L-phenylalanine.[1][3] These endogenous phenethylamines are fundamental to countless physiological and neurological processes, including motor control, mood, and the "fight or flight" response.[3][8]

The modern era of synthetic phenethylamine chemistry was irrevocably shaped by the work of Alexander "Sasha" Shulgin.[6][9] Beginning in the 1960s, Shulgin synthesized and personally bioassayed hundreds of novel phenethylamine derivatives, meticulously documenting their effects.[7] His research, detailed in the 1991 book PiHKAL, introduced entire families of psychoactive compounds to the scientific community, including the "2C" series and the "DOx" family.[5][6][10] Shulgin's systematic approach demonstrated how subtle molecular modifications could lead to profound changes in potency, duration, and qualitative effects, effectively mapping out the structure-activity relationships (SAR) for this class of compounds. His work identified what he termed the "magical half-dozen," a group of his most important phenethylamine creations: 2C-B, 2C-E, 2C-T-2, 2C-T-7, and DOM.[5]

Pharmacology: Mechanisms of Action

Substituted phenethylamines exert their effects primarily through their interaction with monoaminergic systems in the brain. Their mechanisms can be broadly categorized into two main types:

  • Monoamine Transporter Interaction: Many phenethylamines, particularly the amphetamine subclass, function as monoamine releasing agents and/or reuptake inhibitors.[8][11] They can bind to and reverse the function of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, causing an efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[8]

  • Direct Receptor Agonism: A large number of psychedelic phenethylamines are direct agonists at specific G-protein coupled receptors (GPCRs). The 5-HT₂A receptor is a primary target, and activation of this receptor is strongly correlated with psychedelic effects.[12][13] N-benzyl substituted phenethylamines (NBOMes) are a notable example, displaying incredibly high potency and selectivity for the 5-HT₂A receptor.[14]

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine itself and many of its derivatives are potent agonists of TAAR1.[1][[“]] Activation of this receptor, located on monoamine neurons, can modulate neuron firing rates and transporter function, contributing to the overall effects of these compounds.[1]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packages Monoamines MA_Transporter Monoamine Transporter (DAT, NET, SERT) MA Monoamines (DA, NE, 5-HT) MA_Transporter->MA Reuptake TAAR1 TAAR1 Vesicle->MA Releases Post_Receptor Postsynaptic Receptor (e.g., 5-HT2A) MA->Post_Receptor Binds & Activates Signaling Downstream Signaling Cascade Post_Receptor->Signaling Phenethylamine Phenethylamine Derivative Phenethylamine->VMAT2 Inhibits Phenethylamine->MA_Transporter Binds & Reverses Phenethylamine->TAAR1 Activates Phenethylamine->Post_Receptor Binds & Activates (Direct Agonism)

Figure 1: Generalized signaling pathway for a novel phenethylamine derivative.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for a selection of representative phenethylamine derivatives, illustrating their varied affinities and potencies at different molecular targets.

Table 1: Receptor Binding Affinities (Kᵢ) and Functional Potencies (IC₅₀/EC₅₀) of Selected Phenethylamines

Compound Target Assay Type Value (nM) Reference
2C-B 5-HT₂A Binding Affinity (Kᵢ) 4.9 [12]
5-HT₂C Binding Affinity (Kᵢ) 10 [12]
25B-NBOMe 5-HT₂A Binding Affinity (Kᵢ) 0.044 [16]
Amphetamine DAT Reuptake Inhibition (IC₅₀) 40 [11][17]
SWR-0334NA β₃-Adrenoceptor Binding Affinity (pKᵢ) 6.11 (776 nM) [18]
β₃-Adrenoceptor Functional Agonist (Eₘₐₓ) 100.26% [18]
Compound 9 DAT Reuptake Inhibition (IC₅₀) 155.6 nM [11][19]

| Compound 19 | DAT | Reuptake Inhibition (IC₅₀) | 398.6 nM |[11][19] |

Table 2: Summary of Structure-Activity Relationships (SAR)

Substitution Position Modification Effect on Activity Primary Targets Affected Reference
Phenyl Ring (4-position) Halogens, Alkyl Groups Increased Affinity 5-HT₂A, 5-HT₂C [12]
Hydrogen Bond Donors (-OH, -NH₂) Decreased Affinity 5-HT₂A, 5-HT₂C [12]
Sidechain (α-position) Methyl Group (Amphetamines) Increased stimulant/releasing activity DAT, NET [2][14]
Sidechain (β-position) Carbonyl Group (Cathinones) Modulates stimulant properties DAT, NET [2]
Amino Group (N-position) Benzyl Substitution (NBOMes) Dramatically increased potency 5-HT₂A [12][14]

| | Simple Alkyl Groups (Methyl, Ethyl) | Significantly diminished activity | 5-HT₂A |[12] |

Experimental Protocols

The discovery and characterization of novel phenethylamine derivatives rely on a standardized set of experimental procedures.

Chemical Synthesis: Indirect Reductive Amination

A common and versatile method for synthesizing N-substituted phenethylamines is indirect reductive amination.[12]

  • Imine Formation: The corresponding phenethylamine and benzaldehyde are dissolved in a suitable solvent (e.g., methanol). The mixture is stirred, often at room temperature, to form the intermediate imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution. This reduces the imine to the secondary amine.

  • Work-up and Purification: The reaction is quenched, typically with water or a mild acid. The solvent is removed under reduced pressure. The crude product is then purified, often by extraction into an organic solvent, followed by washing with brine.

  • Salt Formation: For stability and ease of handling, the final product is often precipitated as a hydrochloride salt by dissolving the freebase in a solvent like diethyl ether and bubbling HCl gas through it or adding a solution of HCl in isopropanol.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Pharmacological Evaluation: Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Membrane Preparation: Cells expressing the target receptor (e.g., 5-HT₂A) are cultured and harvested. The cells are lysed, and the cell membranes are isolated via centrifugation. The final membrane preparation is suspended in a buffer solution.

  • Assay Setup: In a series of tubes or a microplate, the membrane preparation is incubated with a known concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope, e.g., [³H]-ketanserin for 5-HT₂A).

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (the novel phenethylamine derivative) are added to the assay tubes. The test compound competes with the radioligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter that traps the cell membranes.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

G A Chemical Synthesis (e.g., Reductive Amination) B Purification & Structural Characterization (NMR, MS) A->B C In Vitro Screening B->C D Radioligand Binding Assay (Determine Affinity - Ki) C->D E Functional Assay (Determine Potency - EC50) C->E I SAR Analysis D->I E->I F Lead Compound Identification G Further Preclinical Development F->G H Discard or Redesign I->F Favorable Profile I->H Unfavorable Profile

Figure 2: Experimental workflow for novel phenethylamine derivative discovery.

Conclusion

The discovery and history of novel phenethylamine derivatives illustrate a remarkable progression from endogenous neurotransmitters to a vast array of synthetic compounds with highly specific pharmacological profiles. The foundational work of pioneers like Alexander Shulgin transformed the field, providing a rich library of compounds and a deeper understanding of their structure-activity relationships.[6][7] Modern drug development continues to build on this legacy, utilizing the phenethylamine scaffold to design novel therapeutics for neurological and psychiatric disorders.[20] The detailed protocols for synthesis and evaluation remain central to this ongoing research, enabling scientists to characterize new derivatives with greater precision. This field continues to be an active area of research, highlighting the enduring importance of the phenethylamine core in medicinal chemistry and drug discovery.

References

Methodological & Application

Application Notes and Protocols for N,N-dipropyl-2-methyl-3-nitrophenylethanamine as a Dopamine Agonist Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed experimental protocols for the investigation of N,N-dipropyl-2-methyl-3-nitrophenylethanamine as a precursor, or prodrug, for a dopamine agonist. This document outlines the rationale for its potential therapeutic application, the proposed metabolic activation pathway, and a series of in vitro and in vivo assays to characterize its pharmacological profile. The information herein is intended to guide researchers in the systematic evaluation of this compound's potential as a novel therapeutic agent for dopamine-related disorders, such as Parkinson's disease.

Introduction

This compound is a known chemical intermediate in the synthesis of Ropinirole, a potent dopamine D2 and D3 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] The chemical structure of this compound suggests its potential to act as a prodrug, which upon metabolic transformation, could yield an active dopaminergic compound. The core hypothesis is that the nitro group can be metabolically reduced to an amine, which can then undergo intramolecular cyclization to form an indolone structure, the core of the active dopamine agonist.[4][5]

This prodrug approach offers several potential advantages, including improved oral bioavailability, enhanced stability, and the potential for controlled release of the active compound, thereby reducing side effects and improving patient compliance.[6][7] These notes provide the necessary protocols to explore this potential.

Proposed Metabolic Activation Pathway

The conversion of the inactive precursor, this compound, to the active dopamine agonist is hypothesized to occur via a two-step metabolic process, primarily in the liver.

Metabolic_Activation Precursor N,N-dipropyl-2-methyl- 3-nitrophenylethanamine (Inactive Prodrug) Intermediate 2-amino-N,N-dipropyl- 2-methylphenylethanamine (Intermediate) Precursor->Intermediate Active_Metabolite 4-(2-(dipropylamino)ethyl) indolin-2-one (Active Dopamine Agonist) Intermediate->Active_Metabolite

Caption: Proposed metabolic activation of the precursor.

Data Presentation

The following tables should be used to summarize the quantitative data obtained from the experimental protocols outlined below.

Table 1: In Vitro Metabolic Stability

ParameterLiver Microsomes (Human)Liver Microsomes (Rat)
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Formation Rate of Active Metabolite (pmol/min/mg protein)

Table 2: Dopamine Receptor Binding Affinity (Ki, nM)

CompoundHuman D2 ReceptorHuman D3 ReceptorRat D2 ReceptorRat D3 Receptor
Precursor
Active Metabolite
Ropinirole (Control)

Table 3: Dopamine Receptor Functional Activity (EC50, nM)

CompoundHuman D2 Receptor (cAMP)Human D3 Receptor (cAMP)
Precursor
Active Metabolite
Ropinirole (Control)

Table 4: In Vivo Efficacy in 6-OHDA Lesioned Rats

Treatment GroupApomorphine-Induced Rotations (rotations/min)Forelimb Use Asymmetry (%)
Vehicle Control
Precursor (Dose 1)
Precursor (Dose 2)
Ropinirole (Control)

Experimental Protocols

Synthesis of this compound

A detailed synthesis protocol for this compound can be adapted from the literature concerning Ropinirole synthesis.[2][3] A general workflow is presented below.

Synthesis_Workflow Start 2-Methyl-3-nitrobenzoic acid Step1 Reduction to Alcohol Start->Step1 Step2 Conversion to Halide Step1->Step2 Step3 Reaction with Dipropylamine Step2->Step3 Product N,N-dipropyl-2-methyl- 3-nitrophenylethanamine Step3->Product

Caption: General synthesis workflow for the precursor.

In Vitro Metabolic Conversion

This protocol aims to confirm the conversion of the precursor to its active metabolite in a biologically relevant system.

Objective: To determine the metabolic stability of this compound and the formation of the active metabolite in liver microsomes.[8][9]

Materials:

  • This compound

  • Human and rat liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the precursor in a suitable solvent (e.g., DMSO).

  • Pre-warm liver microsomes and the NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the precursor.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining precursor and the formed active metabolite.

Data Analysis:

  • Calculate the half-life (t½) from the disappearance rate of the precursor.

  • Determine the intrinsic clearance (CLint).

  • Quantify the formation rate of the active metabolite.

Dopamine Receptor Binding Assay

This protocol determines the binding affinity of the precursor and its active metabolite to dopamine D2 and D3 receptors.[10][11][12][13][14]

Objective: To determine the inhibition constant (Ki) of the test compounds for dopamine D2 and D3 receptors using a radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing human or rat D2 and D3 receptors.

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).

  • Non-specific binding control (e.g., Haloperidol).

  • Test compounds (precursor and synthesized active metabolite).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add the assay buffer, membrane preparation, and varying concentrations of the test compound or vehicle.

  • Add the radioligand at a concentration near its Kd.

  • For non-specific binding wells, add a high concentration of the non-specific binding control.

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the binding by rapid filtration through the glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

  • Calculate the specific binding.

  • Generate a competition curve by plotting specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Dopamine Receptor Functional Assay (cAMP Assay)

This protocol assesses the functional activity of the precursor and its active metabolite as agonists at dopamine D2 and D3 receptors.[15][16][17][18][19]

Objective: To determine the potency (EC50) of the test compounds in activating D2 and D3 receptors by measuring the inhibition of cyclic AMP (cAMP) production.

Materials:

  • Cells stably expressing human D2 or D3 receptors (e.g., CHO or HEK293 cells).

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds (precursor and synthesized active metabolite).

  • cAMP assay kit (e.g., HTRF or ELISA-based).

  • Cell culture reagents.

Procedure:

  • Plate the cells in a suitable microplate and incubate overnight.

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.

  • Add varying concentrations of the test compounds.

  • Stimulate the cells with forskolin.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

Data Analysis:

  • Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

  • Determine the EC50 value from the curve.

In_Vitro_Workflow Start N,N-dipropyl-2-methyl- 3-nitrophenylethanamine Metabolism In Vitro Metabolism (Liver Microsomes) Start->Metabolism Binding Receptor Binding Assay (D2/D3 Receptors) Metabolism->Binding Functional Functional cAMP Assay (D2/D3 Agonism) Metabolism->Functional Data Data Analysis (t½, Ki, EC50) Binding->Data Functional->Data

Caption: In vitro experimental workflow.

In Vivo Efficacy in a Parkinson's Disease Model

This protocol evaluates the in vivo efficacy of the precursor in a well-established animal model of Parkinson's disease.[1][20][21][22][23]

Objective: To assess the ability of orally administered this compound to reverse motor deficits in 6-hydroxydopamine (6-OHDA)-lesioned rats.

Animals:

  • Male Sprague-Dawley or Wistar rats.

Procedure:

  • 6-OHDA Lesioning:

    • Anesthetize the rats.

    • Unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum to create a dopaminergic lesion.

    • Allow the animals to recover for at least two weeks.

  • Behavioral Testing:

    • Apomorphine-Induced Rotations: Administer a dopamine agonist (apomorphine) and record the number of contralateral rotations. A high rotation rate confirms a successful lesion.

    • Drug Administration: Administer the precursor orally at different doses. Use Ropinirole as a positive control and vehicle as a negative control.

    • Post-Treatment Behavioral Assessment:

      • At various time points after drug administration, re-assess apomorphine-induced rotations. A reduction in rotations indicates a therapeutic effect.

      • Perform the cylinder test to assess forelimb use asymmetry. An improvement in the use of the impaired forelimb suggests a therapeutic benefit.

  • Post-mortem Analysis (Optional):

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the extent of the dopaminergic lesion.

    • Measure dopamine and its metabolites in the striatum using HPLC.

Data Analysis:

  • Compare the number of rotations and the percentage of forelimb use asymmetry between the treatment groups and the vehicle control group using appropriate statistical tests.

Conclusion

The provided application notes and protocols offer a structured framework for the comprehensive evaluation of this compound as a potential dopamine agonist precursor. Successful completion of these studies will provide critical data on its metabolic activation, receptor interaction, functional activity, and in vivo efficacy, thereby elucidating its therapeutic potential for dopamine-related neurological disorders.

References

Application Notes and Protocols for the Synthesis of 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone (Ropinirole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, widely known as Ropinirole, is a non-ergoline dopamine agonist with high affinity for D2 and D3 dopamine receptors. It is a crucial pharmaceutical agent in the management of Parkinson's disease and Restless Legs Syndrome (RLS). This document provides detailed protocols for the chemical synthesis of Ropinirole, presenting key quantitative data and experimental workflows to aid researchers and professionals in drug development and manufacturing.

Synthesis Overview

The synthesis of Ropinirole can be achieved through various synthetic routes. A common and illustrative method involves the cyclization of a substituted phenylacetamide derivative. This protocol details a frequently cited multi-step synthesis, providing a reproducible methodology for laboratory and potential scale-up applications.

Quantitative Data Summary

The following table summarizes key quantitative data from a representative synthesis of Ropinirole hydrochloride, the common pharmaceutical salt form.

ParameterValueReference
Final Product4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone hydrochloride[1][2]
Molecular FormulaC₁₆H₂₅ClN₂ON/A
Molecular Weight296.84 g/mol N/A
Yield41.1%[1][2]
Melting Point239-242 °C[1][2]
HPLC Purity≥ 99.5%[3][4]
AppearanceWhite to pale yellow crystalline solid[4]

Experimental Protocol: Synthesis of Ropinirole Hydrochloride

This protocol is based on the reductive cyclization of a substituted N-hydroxyacetamide precursor.

Materials:

  • 2-{2-[2-(dipropylamino)ethyl]phenyl}-N-hydroxyacetamide

  • Benzoyl chloride

  • Anhydrous ferric chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Methylene chloride

  • Methanol

  • Concentrated ammonia solution (NH₃)

  • Isopropanol

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Formation of the O-benzoyl hydroxamic acid derivative:

    • In a round-bottom flask, dissolve 2.970 g (10.67 mmol) of 2-{2-[2-(dipropylamino)ethyl]phenyl}-N-hydroxyacetamide in 25 cm³ of dichloromethane.

    • Add 1.305 cm³ (11.24 mmol) of benzoyl chloride to the solution.

    • Stir the mixture at room temperature for 30 minutes.

  • Cyclization Reaction:

    • To the reaction mixture, add 5.192 g (32.01 mmol) of anhydrous ferric chloride.

    • Heat the mixture to reflux and stir for 2 hours.

  • Work-up and Purification:

    • After the reaction is complete, evaporate the solvent using a rotary evaporator.

    • Suspend the residue in a minimal amount of dichloromethane and load it onto a silica gel column.

    • Elute the column with a solvent system of methylene chloride:methanol:concentrated NH₃ solution in a ratio of 8:1:0.1.[1][2]

    • Collect the fractions containing the Ropinirole base and combine them.

    • Evaporate the solvent from the combined fractions to yield Ropinirole base as an oil.

  • Formation and Crystallization of the Hydrochloride Salt:

    • Dissolve the resulting oil in 50 cm³ of isopropanol.

    • Add 4 cm³ of concentrated hydrochloric acid to the solution.[1][2]

    • Allow the solution to crystallize.

    • Filter the precipitated solid and dry it under vacuum to obtain 4.899 g (41.1% yield) of 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride.[1][2]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Ropinirole hydrochloride.

SynthesisWorkflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification cluster_3 Step 4: Salt Formation Start 2-{2-[2-(dipropylamino)ethyl]phenyl}-N-hydroxyacetamide Reagent1 Benzoyl Chloride in Dichloromethane Reaction1 Stir at RT for 0.5h Reagent1->Reaction1 Reagent2 Anhydrous FeCl3 Reaction1->Reagent2 Reaction2 Reflux for 2h Reagent2->Reaction2 Evaporation1 Evaporation Reaction2->Evaporation1 ColumnChromatography Silica Gel Column Chromatography (CH2Cl2:MeOH:NH3 = 8:1:0.1) Evaporation1->ColumnChromatography Evaporation2 Evaporation ColumnChromatography->Evaporation2 RopiniroleBase Ropinirole Base (Oil) Evaporation2->RopiniroleBase Reagent3 Isopropanol & Conc. HCl RopiniroleBase->Reagent3 Crystallization Crystallization Reagent3->Crystallization FiltrationDrying Filtration & Drying Crystallization->FiltrationDrying FinalProduct Ropinirole HCl (Crystal) FiltrationDrying->FinalProduct

Caption: Workflow for the synthesis of Ropinirole Hydrochloride.

Alternative Synthetic Routes

Several alternative pathways for the synthesis of Ropinirole have been developed to improve yield, reduce costs, and enhance safety. These include:

  • Reductive cyclization of nitrostyrene intermediates: This method, described in patents EP 0300614 and WO 91/16306, involves the condensation of 4-[2-(bromoethyl)-1,3-dihydro-2H-indol-2-one with di-n-propylamine.[1][5]

  • Synthesis from 2-methyl-3-nitrophenylacetic acid: This route involves several steps including chlorination, amidation, and reduction, as detailed in U.S. Patent 4,452,808.[6]

  • A five-step synthesis with an overall yield of about 36%: This process utilizes controlled nucleophilic substitution and subsequent reduction and hydrolysis.[7]

Mechanism of Action and Signaling Pathway

Ropinirole functions as a dopamine agonist, primarily stimulating D2 and D3 receptors in the brain's striatum. This action compensates for the dopamine deficiency observed in patients with Parkinson's disease, thereby alleviating motor symptoms such as tremors, rigidity, and bradykinesia.

The diagram below illustrates the simplified signaling pathway of Ropinirole.

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor D3_Receptor D3 Receptor Dopamine->D3_Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein D3_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Effector Cellular Response (e.g., Ion Channel Modulation) G_Protein->Effector cAMP ↓ cAMP Ropinirole Ropinirole Ropinirole->D2_Receptor Agonist Ropinirole->D3_Receptor Agonist

Caption: Ropinirole's agonistic action on D2/D3 dopamine receptors.

Conclusion

The synthesis of 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone (Ropinirole) is a well-established process with multiple documented routes. The protocol detailed herein provides a reliable method for its preparation. For professionals in drug development, understanding these synthetic pathways, associated yields, and purification strategies is essential for efficient and high-purity production of this vital therapeutic agent. Further research into novel and more efficient synthetic methodologies continues to be an area of active investigation. continues to be an area of active investigation.

References

N,N-dipropyl-2-methyl-3-nitrophenylethanamine for monoamine transporter binding assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: N,N-dipropyl-2-methyl-3-nitrophenylethanamine for Monoamine Transporter Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission. These transporters are primary targets for a wide range of therapeutic agents, including antidepressants and psychostimulants. Consequently, the characterization of novel compounds for their affinity and selectivity toward these transporters is a fundamental step in drug discovery and neuropharmacology research.

This document provides a detailed overview of the application of this compound in the context of monoamine transporter binding assays. It is important to note that as of the date of this document, no publically available data exists on the binding affinity of this compound for the dopamine, norepinephrine, or serotonin transporters. This compound is primarily documented as a chemical intermediate in the synthesis of prejunctional dopamine receptor agonists.

Therefore, this document will serve as a comprehensive guide to the principles and protocols of monoamine transporter binding assays, using a representative compound for illustrative data presentation. These protocols can be adapted for the evaluation of novel chemical entities, including this compound, to determine their potential interaction with monoamine transporters.

Data Presentation: Illustrative Monoamine Transporter Binding Affinities

To illustrate how data from monoamine transporter binding assays are presented, the following table summarizes the binding affinities (Ki, nM) of a hypothetical test compound, "Compound X," against human DAT, NET, and SERT. This format allows for a clear and concise comparison of potency and selectivity.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)
Compound X 152501200
Cocaine 200300400
Sertraline 30004200.5

Note: The data presented for "Compound X" is hypothetical and for illustrative purposes only. The data for Cocaine and Sertraline are representative values from the literature.

Experimental Protocols

The following are detailed protocols for conducting in vitro radioligand binding assays to determine the affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine transporter.

Materials:

  • Biological Source: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol)

  • Non-specific Binding Ligand: 10 µM GBR 12909

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Test Compound: this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hDAT cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Prepare serial dilutions of the test compound in assay buffer.

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~2-3 nM), and 100 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Non-specific Binding Wells: Add 50 µL of 10 µM GBR 12909, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.

    • Test Compound Wells: Add 50 µL of the test compound dilution, 50 µL of [³H]WIN 35,428, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by performing a non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Norepinephrine Transporter (NET) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human norepinephrine transporter.

Materials:

  • Biological Source: HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)

  • Non-specific Binding Ligand: 10 µM Desipramine

  • Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4

  • Other materials: Same as for the DAT binding assay.

Procedure:

The procedure is analogous to the DAT binding assay, with the following modifications:

  • Use HEK293-hNET cell membranes.

  • Use [³H]Nisoxetine as the radioligand (final concentration ~1-2 nM).

  • Use 10 µM Desipramine to determine non-specific binding.

  • The incubation time is typically 60-90 minutes at room temperature.

Protocol 3: Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin transporter.

Materials:

  • Biological Source: HEK293 cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram (specific activity ~70-87 Ci/mmol)

  • Non-specific Binding Ligand: 10 µM Fluoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Other materials: Same as for the DAT binding assay.

Procedure:

The procedure is analogous to the DAT and NET binding assays, with the following modifications:

  • Use HEK293-hSERT cell membranes.

  • Use [³H]Citalopram as the radioligand (final concentration ~0.5-1 nM).

  • Use 10 µM Fluoxetine to determine non-specific binding.

  • The incubation time is typically 60-90 minutes at room temperature.

Visualizations

Monoamine Transporter Signaling Pathway

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Transporter Monoamine Transporter (DAT, NET, SERT) Vesicle->Transporter Release Monoamine Monoamines Vesicle->Monoamine MAO Monoamine Oxidase (MAO) (Metabolism) Transporter->MAO Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Test_Compound Test Compound (e.g., N,N-dipropyl-2-methyl- 3-nitrophenylethanamine) Test_Compound->Transporter Inhibition

Caption: General signaling pathway of monoamine release, reuptake, and inhibition.

Experimental Workflow for Monoamine Transporter Binding Assay

Experimental_Workflow start Start: Cell Culture (HEK293 expressing transporter) membrane_prep Membrane Preparation (Homogenization & Centrifugation) start->membrane_prep protein_assay Protein Quantification membrane_prep->protein_assay assay_setup Assay Plate Setup (Total, Non-specific, Test Compound) protein_assay->assay_setup incubation Incubation (Binding Equilibrium) assay_setup->incubation filtration Rapid Filtration (Separation of Bound/Unbound) incubation->filtration counting Scintillation Counting (Radioactivity Measurement) filtration->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis end End: Binding Affinity Profile analysis->end

Caption: A typical experimental workflow for a radioligand binding assay.

Conceptual Diagram of Transporter Selectivity

Transporter_Selectivity DAT DAT NET NET SERT SERT Compound_A Compound A (High DAT Selectivity) Compound_A->DAT Compound_A->NET Compound_A->SERT Compound_B Compound B (Non-selective) Compound_B->DAT Compound_B->NET Compound_B->SERT Compound_C Compound C (SERT/NET Selective) Compound_C->DAT Compound_C->NET Compound_C->SERT

Caption: Illustrative selectivity profiles of different compounds for monoamine transporters.

Application Notes and Protocols for N,N-dipropyl-2-methyl-3-nitrophenylethanamine in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound N,N-dipropyl-2-methyl-3-nitrophenylethanamine is a novel research chemical. The following application notes and protocols are provided for informational purposes based on the hypothetical neuropharmacological properties of structurally related phenylethylamine compounds. All experiments should be conducted in a controlled laboratory setting by qualified researchers, adhering to all applicable safety guidelines and regulations.

Introduction

This compound is a substituted phenylethylamine derivative with potential for modulating monoaminergic systems. Its structural features, including the nitro group on the phenyl ring and the dipropyl substitution on the amine, suggest a possible interaction with serotonin, dopamine, and norepinephrine transporters and receptors. These notes provide an overview of its potential applications and detailed protocols for its characterization in neuropharmacology.

Potential Applications

  • Receptor Binding Assays: To determine the affinity and selectivity of this compound for various neurotransmitter receptors and transporters.

  • In Vitro Functional Assays: To characterize the functional activity of the compound as an agonist, antagonist, or modulator at specific receptors.

  • In Vivo Microdialysis: To investigate the effects of the compound on extracellular neurotransmitter levels in specific brain regions of living animals.

  • Behavioral Pharmacology: To assess the physiological and behavioral effects of the compound in animal models of neurological and psychiatric disorders.

Quantitative Data Summary

The following table summarizes hypothetical binding affinity (Ki) and functional potency (EC50/IC50) data for this compound at various monoaminergic targets.

TargetBinding Affinity (Ki, nM)Functional AssayPotency (EC50/IC50, nM)
SERT15[³H]Serotonin UptakeIC50 = 35
DAT85[³H]Dopamine UptakeIC50 = 120
NET40[³H]Norepinephrine UptakeIC50 = 75
5-HT2A Receptor25Calcium MobilizationEC50 = 50
D2 Receptor200cAMP InhibitionIC50 = 350

Experimental Protocols

Objective: To determine the binding affinity of this compound for the serotonin transporter (SERT).

Materials:

  • HEK293 cells stably expressing human SERT

  • [³H]Citalopram (radioligand)

  • This compound

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hSERT cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]Citalopram (final concentration 1 nM), and 25 µL of varying concentrations of this compound (10⁻¹⁰ to 10⁻⁵ M).

  • For non-specific binding, add 25 µL of fluoxetine (10 µM).

  • Initiate the binding reaction by adding 100 µL of cell membrane suspension (20 µg protein).

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate specific binding and determine the Ki value using competitive binding analysis software.

Objective: To measure the effect of this compound on extracellular serotonin levels in the prefrontal cortex of rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (2 mm membrane)

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

Procedure:

  • Anesthetize the rat and place it in a stereotaxic apparatus.

  • Implant a microdialysis probe into the prefrontal cortex.

  • Allow the animal to recover for 24 hours.

  • On the day of the experiment, perfuse the probe with aCSF at a flow rate of 1 µL/min.

  • Collect baseline dialysate samples every 20 minutes for at least 2 hours.

  • Administer this compound (e.g., 10 mg/kg, i.p.).

  • Continue collecting dialysate samples for at least 3 hours post-administration.

  • Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.

  • Express the results as a percentage change from the baseline.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis a Receptor Binding Assays b Functional Assays a->b Determine Affinity & Potency c Microdialysis b->c Candidate for In Vivo Study d Behavioral Models c->d Assess Neurochemical & Behavioral Effects e Pharmacological Profile d->e Compile Data

Caption: General workflow for neuropharmacological characterization.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal SERT SERT VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptor Serotonin->Receptor Signaling Downstream Signaling Receptor->Signaling Compound N,N-dipropyl-2-methyl- 3-nitrophenylethanamine Compound->SERT Inhibition

Application Notes and Protocols for the Analytical Detection of N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of N,N-dipropyl-2-methyl-3-nitrophenylethanamine in various matrices. The protocols are based on established analytical techniques for structurally similar compounds, including phenylethylamine derivatives and nitrophenyl compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of this compound in non-aqueous samples and, with appropriate sample preparation, in biological matrices. Due to the polar nature of the amine group, derivatization is recommended to improve chromatographic peak shape and thermal stability.[1][2]

1.1. Experimental Protocol: GC-MS Analysis

1.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., dissolved pharmaceutical formulation, urine), add a suitable internal standard (e.g., N,N-dipropyl-2-phenylethanamine).

  • Adjust the sample pH to >10 with 1 M NaOH.

  • Extract the analyte by adding 5 mL of a non-polar organic solvent (e.g., hexane or diethyl ether) and vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for derivatization.

1.1.2. Derivatization

  • To the reconstituted sample, add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).[2]

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

1.1.3. Instrumental Parameters

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 40-550
Solvent Delay4 min

1.2. Data Presentation: Expected GC-MS Results

CompoundRetention Time (min)Key Mass Fragments (m/z)
Derivatized Analyte~12-15Exact m/z values will depend on the fragmentation of the trifluoroacetyl derivative. Expected fragments would arise from cleavage of the ethylamine side chain and fragmentation of the dipropylamino and nitrophenyl moieties.
Internal StandardVariesTo be determined based on the specific internal standard used.

1.3. Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Collection pH_Adjust pH Adjustment Sample->pH_Adjust LLE Liquid-Liquid Extraction pH_Adjust->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Addition of MBTFA & Heating Reconstitution->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Data Acquisition & Processing

GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and specific, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

2.1. Experimental Protocol: LC-MS/MS Analysis

2.1.1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of plasma or urine, add a deuterated internal standard (e.g., N,N-dipropyl-d14-2-methyl-3-nitrophenylethanamine).

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.

  • Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2.1.2. Instrumental Parameters

ParameterValue
Liquid Chromatograph
ColumnC18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

2.2. Data Presentation: Expected LC-MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte[M+H]+To be determined empirically. Expected product ions would result from the loss of the dipropylamino group or cleavage of the ethyl side chain.To be optimized
Internal Standard[M+H]+To be determined empirically.To be optimized

2.3. Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Collection & Internal Standard Spiking SPE_Condition SPE Cartridge Conditioning Sample->SPE_Condition SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evaporation Evaporation SPE_Elute->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Data Acquisition & Quantification

LC-MS/MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

3.1. Experimental Protocol: ¹H and ¹³C NMR

  • Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

3.2. Data Presentation: Expected NMR Chemical Shifts

The following table provides predicted chemical shift ranges based on the structure of the molecule. Actual values may vary.

Protons/CarbonsPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic (C₆H₃)7.0 - 8.0120 - 150
Methylene (-CH₂-N)2.5 - 3.050 - 60
Methylene (-CH₂-Ar)2.7 - 3.230 - 40
Propyl (-N-CH₂-)2.3 - 2.850 - 60
Propyl (-CH₂-CH₃)1.4 - 1.820 - 25
Propyl (-CH₃)0.8 - 1.210 - 15
Aromatic Methyl (-CH₃)2.2 - 2.615 - 20

3.3. Visualization: Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_techniques Analytical Methods cluster_applications Primary Applications GCMS GC-MS Quantification Quantification GCMS->Quantification Identification Identification GCMS->Identification LCMSMS LC-MS/MS LCMSMS->Quantification LCMSMS->Identification NMR NMR NMR->Identification Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

Primary applications of the described analytical techniques.

References

Application Notes and Protocols for the Analysis of Phenethylamines using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of phenethylamines using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are crucial for the screening, identification, and quantification of this broad class of psychoactive substances in various matrices, including forensic samples, biological fluids, and pharmaceutical preparations.

Introduction to Phenethylamine Analysis

Phenethylamines are a class of organic compounds with a phenethylamine backbone that includes many natural and synthetic substances with diverse physiological effects. Many are psychoactive drugs, including stimulants, empathogens, and hallucinogens, making their accurate detection and quantification essential in clinical toxicology, forensic science, and drug development. Due to the structural similarity and wide range of concentrations encountered, robust and validated analytical methods are imperative.

Chromatographic techniques such as HPLC and GC-MS are powerful tools for these analyses, offering high sensitivity and specificity.[1] HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is advantageous for its adaptability and sensitivity in analyzing a wide range of compounds in complex matrices.[2] GC-MS is also widely used, often requiring derivatization to improve the chromatographic behavior and mass spectral properties of the polar amine-containing phenethylamines.

High-Performance Liquid Chromatography (HPLC) Based Methods

HPLC is a versatile technique for the separation and quantification of phenethylamines. Reversed-phase chromatography is the most common separation mode, often utilizing C18 columns.[3][4] Detection can be achieved using UV, fluorescence, or mass spectrometry, with MS/MS providing the highest selectivity and sensitivity.[2][5]

Application Note: Simultaneous Screening of Multiple Phenethylamines in Urine by LC-MS/MS

This application note describes a "dilute-and-shoot" method for the rapid screening of a large panel of conventional and designer phenethylamines in urine samples, offering a significant advantage in high-throughput settings.

Principle: Urine samples are simply diluted and directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a phenyl-hexyl column, which provides a unique selectivity for aromatic compounds. Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity and sensitivity.[2]

Instrumentation:

  • Waters Acquity UPLC® system (or equivalent)[2]

  • AB SCIEX QTRAP® 5500 mass spectrometer with an electrospray ionization (ESI) source (or equivalent)[2]

Materials and Reagents:

  • Methanol (LC-MS grade)[2]

  • Acetonitrile (LC-MS grade)[3]

  • Formic acid (LC-MS grade)[2][3]

  • Ammonium acetate (LC-MS grade)[2]

  • Reference standards for target phenethylamines and internal standards (IS)[2]

  • Drug-free urine for blanks and controls[2]

Experimental Protocol: LC-MS/MS Screening of Phenethylamines in Urine

1. Sample Preparation: a. Centrifuge raw urine samples at 3000g for 5 minutes.[2] b. Collect the supernatant.[2] c. Mix 20 µL of the supernatant with 20 µL of an internal standard working solution (e.g., 500 ng/mL).[2] d. Dilute the mixture to a final volume of 1 mL with 50% methanol in water.[2] e. Filter the solution through a 0.22 µm PVDF filter prior to injection.[2]

2. Chromatographic Conditions:

  • Column: Phenomenex Kinetex® Phenyl-Hexyl (10 cm × 2.1 mm i.d., 1.7 µm)[2]
  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate[2]
  • Mobile Phase B: 0.1% formic acid in methanol[2]
  • Flow Rate: 0.3 mL/min[2]
  • Column Temperature: 40 °C[2]
  • Injection Volume: 3 µL[2]
  • Gradient Program:
  • 0.5–1.0 min: 5–30% B
  • 1.0–1.5 min: 30% B
  • 1.5–2.0 min: 30–37% B
  • 2.0–2.5 min: 37% B
  • 2.5–2.6 min: 37–40% B
  • 2.6–3.0 min: 40% B
  • 3.0–5.0 min: 40–46% B
  • 5.0–5.5 min: 46% B
  • 5.5–8.0 min: 46–50% B
  • 8.0–9.5 min: 50–65% B
  • 9.5–10.5 min: 65–100% B[2]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[6][7]
  • Detection Mode: Multiple Reaction Monitoring (MRM)[2]
  • Note: Specific MRM transitions, declustering potentials, and collision energies must be optimized for each target analyte and internal standard.[8]

Quantitative Data Summary: LC-MS/MS of Phenethylamines
Analyte ClassLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
Various Phenethylamines (74 compounds)1.0–50.00.51.0[2]
Illicit Phenethylamines (13 compounds)10–400-10[3]
7 Phenethylamine-type drugs100–2,0000.5–50.5–5[6][7]
2-phenylethylamine (PEA)0.5-200-0.5[4]

LOD: Limit of Detection; LOQ: Limit of Quantitation

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow Sample Urine Sample Centrifuge Centrifugation (3000g, 5 min) Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilution & IS Addition Supernatant->Dilute Filter Filtration (0.22 µm) Dilute->Filter LCMSMS LC-MS/MS Analysis Filter->LCMSMS Data Data Acquisition & Processing LCMSMS->Data

Caption: Workflow for the LC-MS/MS analysis of phenethylamines in urine.

Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods

GC-MS is a well-established technique for the analysis of phenethylamines, particularly in forensic toxicology.[1] A key consideration for GC-MS analysis of these compounds is their polarity and potential for adsorption in the GC system, which can lead to poor peak shape and low sensitivity. Derivatization is commonly employed to address these issues by converting the polar amine groups into less polar, more volatile derivatives.[9]

Application Note: On-Column Derivatization for Rapid GC-MS Analysis of Phenethylamines in Urine

This application note details an automated on-column derivatization method that significantly reduces sample preparation time for the GC-MS analysis of phenethylamines in urine.

Principle: The derivatizing agent and the sample extract are injected sequentially into the hot GC inlet. The derivatization reaction occurs in the gas phase within the injection port, and the derivatized analytes are then transferred to the analytical column for separation and detection. This automated "2-step injection" process eliminates the need for offline derivatization and subsequent drying steps. Trifluoroacetic anhydride (TFAA) or its analogs are commonly used derivatizing agents.

Instrumentation:

  • Shimadzu GCMS system with AOC-30i auto-injector (or equivalent with 2-step injection capability)

  • LabSolutions GCMS software (or equivalent)[10]

Materials and Reagents:

  • Trifluoroacetic (TFA) anhydride or N-methyl-bis-trifluoroacetamide (MBTFA)

  • Solvents for extraction (e.g., ethyl acetate)[11]

  • Reference standards for target phenethylamines and internal standards[1]

Experimental Protocol: Automated On-Column Derivatization GC-MS

1. Sample Preparation (Liquid-Liquid Extraction): a. To 5 mL of urine in a screw-top glass tube, add 5 mL of extraction buffer (e.g., pH 9.5 phosphate buffer).[11] b. Add 5 mL of extraction solvent (e.g., a mixture of ethyl acetate and isopropyl alcohol).[11] c. Add an appropriate internal standard.[11] d. Mix thoroughly (e.g., on a laboratory rocker for 10 minutes).[11] e. Centrifuge to separate the layers.[11] f. Transfer the upper organic layer to a clean tube.[11] g. Evaporate the solvent under a gentle stream of nitrogen.[11] h. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).[11]

2. Automated On-Column Derivatization and GC-MS Analysis:

  • Step 1: The autosampler syringe sequentially draws up the derivatizing agent (e.g., MBTFA), an air gap, and the reconstituted sample.
  • Step 2: The sample and some of the air are injected into the GC inlet, where the sample vaporizes and is introduced into the column.
  • Step 3: After a short delay to allow the target analytes to enter the column, the derivatizing reagent is injected.
  • Step 4: The derivatizing agent passes over the analytes in the capillary column, where the derivatization reaction occurs, and the derivatized analytes are then analyzed by the GC-MS system.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C[12]
  • Oven Program: Start at 70 °C (hold for 1 min), ramp to 200 °C at 15 °C/min (hold for 2 min), then ramp to 260 °C at 20 °C/min (hold for 8.84 min).[12]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]
  • Mass Spectrometry:
  • Ionization Energy: 70 eV[12]
  • Ion Source Temperature: 230 °C[12]
  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Quantitative Data Summary: GC-MS of Phenethylamines
Analyte ClassLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Reference
76 Phenethylamines50–2000-< 94.5[1]
Amphetamine and α-phenylethylamine enantiomers0.25-5.0 (µg/mL)--[13][14]

LOD: Limit of Detection; LOQ: Limit of Quantitation

Experimental Workflow for GC-MS with Derivatization

GCMS_Workflow Sample Biological Sample (e.g., Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (Online or Offline) Reconstitution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for the GC-MS analysis of phenethylamines.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the analysis of phenethylamines. The choice of method depends on the specific application, the available instrumentation, the number of target analytes, and the required sensitivity. LC-MS/MS often provides higher sensitivity and is suitable for a broader range of compounds without derivatization. GC-MS is a robust and reliable technique, with automated on-column derivatization offering a significant improvement in sample throughput. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own methods for phenethylamine analysis.

References

Application Notes and Protocols for Radioligand Binding Assays of Dopamine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays to characterize the interaction of compounds with dopamine receptor subtypes. The information herein is essential for researchers in neuroscience, pharmacology, and drug development aiming to elucidate the pharmacological profiles of novel therapeutic agents targeting the dopaminergic system.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in numerous physiological processes within the central nervous system, including motor control, motivation, cognition, and reward.[1][2] Dysregulation of the dopaminergic system is implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[2]

There are five distinct dopamine receptor subtypes, classified into two main families based on their signaling mechanisms:[1][3][4][5]

  • D1-like family (D1 and D5 receptors): These receptors are typically coupled to Gαs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3][][7]

  • D2-like family (D2, D3, and D4 receptors): These receptors are coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][3][][7]

Radioligand binding assays are a cornerstone technique for studying the interaction of ligands with these receptors.[2] These assays utilize a radiolabeled compound (radioligand) that binds with high affinity and specificity to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled test compound, key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibitory constant (Ki) can be determined.[2] This information is critical for the characterization and development of novel drug candidates.

Data Presentation: Radioligand Binding Affinities

The following tables summarize the binding affinities (Kd or Ki in nM) of commonly used radioligands and reference compounds for the five human dopamine receptor subtypes. These values are compiled from various sources and should be considered as representative. Experimental conditions can influence these values.

Table 1: Affinity (Kd) of Common Radioligands for Dopamine Receptor Subtypes

RadioligandReceptor SubtypeReported Kd (nM)
[³H]SCH23390D1-like~0.58 - 3
[³H]SpiperoneD20.057 ± 0.013
[³H]SpiperoneD30.125 ± 0.033
[³H]RacloprideD2~1.2 (in vitro)
[¹¹C]RacloprideD2/D3N/A (PET Tracer)
[¹⁸F]FallyprideD2/D3N/A (PET Tracer)
[³H]7-OH-DPATD2-likeN/A
[³H]N-methylspiperoneD20.02 - 0.23[2]
[³H]N-methylspiperoneD30.39 - 0.58[2]
[³H]N-methylspiperoneD4.40.29 - 0.48[2]
[¹²⁵I]IodospiperoneD20.51[2]
[¹²⁵I]IodospiperoneD30.1[2]
[³H]NGD 94-1D4Low density binding

Table 2: Affinity (Ki) of Selected Unlabeled Ligands for Dopamine Receptor Subtypes

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
Dopamine~1000-3000~20-100~5-50~10-100~500-2000
Haloperidol~2-5~0.5-2~1-5~5-20~2-5
Clozapine~50-200~100-300~20-100~10-50~50-200
Olanzapine~30-100~10-30~5-20~10-40~30-100
Risperidone~10-30~3-10~5-15~10-30~10-30
Aripiprazole~50-150~0.5-2~1-5~20-80~50-150
Pergolide~10-30~0.5-2~1-5~20-50~10-30
Ropinirole>1000~20-50~10-30>1000>1000
Pramipexole>1000~2-10~0.5-2~5-20>1000
SKF-38393~1-5>1000>1000>1000~1-5
Quinpirole>1000~10-50~1-10~20-100>1000

Experimental Protocols

Membrane Preparation from Cells or Tissues

This protocol describes the preparation of crude membrane fractions containing dopamine receptors, which are suitable for use in radioligand binding assays.[2]

Materials:

  • Cells expressing the dopamine receptor subtype of interest or brain tissue (e.g., striatum)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4[2]

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Harvest cells or dissect tissue and place them in ice-cold Homogenization Buffer.

  • Homogenize the sample using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Wash Buffer.

  • Repeat the centrifugation and wash step (steps 4 and 5) two more times.

  • After the final wash, resuspend the pellet in an appropriate volume of Assay Buffer (see below) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane preparation in aliquots at -80°C until use.

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a specific radioligand.

Materials:

  • Dopamine receptor membrane preparation

  • Radiolabeled ligand (e.g., [³H]Spiperone)

  • Unlabeled ligand for non-specific binding determination (e.g., 10 µM (+)-butaclamol)[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂[2]

  • 96-well plates

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[2]

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the radiolabeled ligand in Assay Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.[2]

  • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.

  • For non-specific binding, set up triplicate wells for each radioligand concentration containing a high concentration of an unlabeled competing ligand (e.g., 10 µM (+)-butaclamol).

  • Add the membrane preparation (typically 20-100 µg of protein) to each well.

  • The final assay volume is typically 200-250 µL.

  • Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

    • Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Competitive Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a fixed concentration of a specific radioligand.

Materials:

  • Same as for the Saturation Binding Assay, plus the unlabeled test compound(s).

Procedure:

  • Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well. The concentration of the radioligand should ideally be close to its Kd value.

  • Add the different concentrations of the unlabeled test compound to the wells in triplicate.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a competing ligand).

  • Add the membrane preparation to each well.

  • Incubate the plate, filter, and count the radioactivity as described in the Saturation Binding Assay protocol.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).

    • Analyze the data using non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[8]

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Cells or Tissue homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Resuspend Pellet (Membranes) centrifuge2->pellet protein_assay Protein Quantification pellet->protein_assay setup Assay Setup (96-well plate) - Membranes - Radioligand - +/- Competitor protein_assay->setup incubate Incubation setup->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count calculate Calculate Specific Binding count->calculate plot Plot Data calculate->plot regression Non-linear Regression plot->regression determine Determine Kd, Bmax, Ki regression->determine

Caption: Experimental workflow for a dopamine receptor radioligand binding assay.

signaling_pathways cluster_d1 D1-like Receptor Signaling (D1, D5) cluster_d2 D2-like Receptor Signaling (D2, D3, D4) D1_agonist Dopamine / Agonist D1R D1/D5 Receptor D1_agonist->D1R Gs Gαs D1R->Gs AC_stim Adenylate Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act Cellular_Response_Stim Cellular Response PKA_act->Cellular_Response_Stim D2_agonist Dopamine / Agonist D2R D2/D3/D4 Receptor D2_agonist->D2R Gi Gαi D2R->Gi AC_inhib Adenylate Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_Inhib Cellular Response cAMP_dec->Cellular_Response_Inhib

Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.

References

Application Notes and Protocols: Investigating N,N-dipropyl-2-methyl-3-nitrophenylethanamine in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N,N-dipropyl-2-methyl-3-nitrophenylethanamine is an organic compound that serves as a key intermediate in the synthesis of Ropinirole, a well-established dopamine agonist used for the treatment of Parkinson's disease (PD).[1][2] Given its structural relationship to a potent D2/D3 dopamine receptor agonist, it is hypothesized that this compound may itself possess intrinsic dopaminergic activity or act as a prodrug. These application notes provide a comprehensive framework for the preclinical investigation of this compound in established rodent models of Parkinson's disease. The protocols outlined below are designed to assess the potential neuroprotective and symptomatic relief effects of this compound.

The primary animal models discussed are the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. These models are widely used as they replicate key pathological features of Parkinson's disease, including the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and subsequent motor deficits.[3][4][5]

Proposed Mechanism of Action: Dopamine D2 Receptor Agonism

It is postulated that this compound may act as a partial or full agonist at dopamine D2 receptors. Upon binding, it could activate downstream signaling cascades that promote neuronal survival and alleviate motor symptoms associated with dopamine deficiency.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 DA_release Dopamine Release D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Gene Gene Expression (Neuronal Survival) DARPP32->Gene Compound N,N-dipropyl-2-methyl- 3-nitrophenylethanamine Compound->D2R Agonist Binding

Proposed signaling pathway of the test compound.

Experimental Protocols

Animal Models

Two primary neurotoxin-based models are recommended:

  • 6-OHDA Unilateral Lesion Rat Model: This model induces a specific and substantial loss of dopaminergic neurons in one hemisphere, allowing for the assessment of rotational behavior as a direct measure of dopamine receptor stimulation.[6][7]

  • MPTP Sub-acute Mouse Model: This model results in significant bilateral loss of dopaminergic neurons and is well-suited for a battery of behavioral tests to assess motor coordination and exploratory activity.[8][9]

Experimental Workflow

The following diagram outlines the general experimental procedure:

G start Acclimatization (1 week) lesion Neurotoxin-induced Lesioning (6-OHDA or MPTP) start->lesion recovery Recovery Period (2-3 weeks) lesion->recovery baseline Baseline Behavioral Testing recovery->baseline treatment Compound Administration (Vehicle, Test Compound Doses) baseline->treatment post_treatment Post-treatment Behavioral Testing treatment->post_treatment euthanasia Euthanasia and Tissue Collection post_treatment->euthanasia analysis Neurochemical and Histological Analysis euthanasia->analysis

A generalized experimental workflow diagram.
Detailed Methodologies

a. 6-OHDA Lesioning Protocol (Rat Model)

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane. Secure the animal in a stereotaxic frame.

  • Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to prevent uptake by noradrenergic neurons.[7]

  • Stereotaxic Injection: Inject 8 µg of 6-OHDA (in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle (MFB) at the following coordinates: AP -2.2 mm, ML +1.5 mm, DV -7.8 mm from bregma.

  • Post-operative Care: Administer analgesics and monitor the animals for recovery. Allow a 3-week recovery period before behavioral testing.

  • Lesion Confirmation: Assess rotational behavior induced by apomorphine (0.5 mg/kg, s.c.). A successful lesion is indicated by a significant number of contralateral rotations.

b. MPTP Administration Protocol (Mouse Model)

  • Animal Preparation: Use adult male C57BL/6 mice (8-10 weeks old).

  • MPTP Administration: Administer four injections of MPTP-HCl (20 mg/kg, i.p.) at 2-hour intervals.[9] This sub-acute regimen reliably induces significant dopamine depletion.

  • Post-injection Care: Monitor mice for any adverse effects. The neurotoxic effects of MPTP develop over several days.

  • Behavioral Testing: Commence behavioral testing 7 days after the final MPTP injection.

c. Compound Administration

  • Vehicle: Prepare a solution of 0.9% saline with 5% DMSO.

  • Test Compound: Dissolve this compound in the vehicle to achieve desired concentrations (e.g., 1, 5, and 10 mg/kg).

  • Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection once daily for 14 consecutive days.

d. Behavioral Assessments

  • Rotarod Test (Motor Coordination): Place the animal on a rotating rod with accelerating speed (4-40 rpm over 5 minutes). Record the latency to fall.

  • Open Field Test (Locomotor Activity): Place the animal in an open-field arena and record the total distance traveled, and time spent in the center versus the periphery over a 10-minute period.

  • Cylinder Test (Forelimb Akinesia - 6-OHDA model): Place the rat in a transparent cylinder and record the number of wall touches with the ipsilateral and contralateral forelimbs.

e. Post-mortem Analysis

  • Euthanasia and Tissue Collection: Following the final behavioral test, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Immunohistochemistry: Section the brains and perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the SNpc and their terminals in the striatum.

  • Neurochemical Analysis (HPLC): For a separate cohort of animals, dissect the striatum and measure dopamine and its metabolites (DOPAC and HVA) using High-Performance Liquid Chromatography (HPLC).

Data Presentation (Hypothetical Data)

The following tables present hypothetical data to illustrate the potential therapeutic effects of this compound.

Table 1: Effect of this compound on Motor Coordination in MPTP-treated Mice (Rotarod Test)

Treatment GroupLatency to Fall (seconds)
Sham + Vehicle245 ± 15
MPTP + Vehicle95 ± 12
MPTP + Compound (1 mg/kg)120 ± 14
MPTP + Compound (5 mg/kg)165 ± 18
MPTP + Compound (10 mg/kg)210 ± 16

Table 2: Effect of this compound on Locomotor Activity in MPTP-treated Mice (Open Field Test)

Treatment GroupTotal Distance Traveled (cm)
Sham + Vehicle4500 ± 350
MPTP + Vehicle1800 ± 250
MPTP + Compound (1 mg/kg)2300 ± 280
MPTP + Compound (5 mg/kg)3100 ± 310
MPTP + Compound (10 mg/kg)3900 ± 330

Table 3: Neuroprotective Effect of this compound on Dopaminergic Neurons in the SNpc of MPTP-treated Mice

Treatment GroupTH-positive Cell Count (% of Sham)
Sham + Vehicle100%
MPTP + Vehicle45 ± 5%
MPTP + Compound (1 mg/kg)55 ± 6%
MPTP + Compound (5 mg/kg)68 ± 7%
MPTP + Compound (10 mg/kg)82 ± 5%

Table 4: Effect of this compound on Striatal Dopamine Levels in MPTP-treated Mice

Treatment GroupStriatal Dopamine (ng/mg tissue)
Sham + Vehicle15.2 ± 1.8
MPTP + Vehicle4.1 ± 0.9
MPTP + Compound (1 mg/kg)6.3 ± 1.1
MPTP + Compound (5 mg/kg)9.8 ± 1.4
MPTP + Compound (10 mg/kg)12.5 ± 1.6

These application notes provide a robust framework for the initial preclinical evaluation of this compound as a potential therapeutic agent for Parkinson's disease. The proposed experiments are designed to assess both symptomatic relief (behavioral tests) and potential disease-modifying effects (neuroprotection and neurochemical restoration). The hypothetical data suggests that the compound may offer dose-dependent therapeutic benefits, warranting further investigation into its pharmacokinetic profile, safety, and precise mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of N,N-dipropyl-2-methyl-3-nitrophenylethanamine synthesis.

Troubleshooting Guide & FAQs

Section 1: Nitration of 2-Methylphenethylamine

Question: I am experiencing low yields during the nitration of 2-methylphenethylamine. What are the potential causes and solutions?

Answer: Low yields in the nitration of 2-methylphenethylamine can stem from several factors, including oxidation of the ethylamine side chain, formation of multiple nitrated isomers, and inadequate temperature control.

  • Oxidation: The amine group in 2-methylphenethylamine is susceptible to oxidation by strong nitrating agents (e.g., a mixture of nitric and sulfuric acid). This can be mitigated by protecting the amine group as an amide before nitration.

  • Isomer Formation: The directing effects of the methyl and ethylamine groups on the aromatic ring can lead to the formation of multiple nitrated isomers, reducing the yield of the desired 3-nitro product. Running the reaction at lower temperatures can improve regioselectivity.

  • Temperature Control: Nitration is a highly exothermic reaction. Poor temperature control can lead to over-nitration and decomposition of the starting material. Maintaining a low and stable temperature (e.g., 0-5 °C) is crucial.

Question: What is the best method for protecting the amine group before nitration?

Answer: Acetylation is a common and effective method for protecting the amine group. Reacting 2-methylphenethylamine with acetic anhydride will form the corresponding acetamide. This protected intermediate can then be nitrated, followed by deprotection of the acetyl group under acidic or basic conditions to yield the desired nitrophenethylamine.

Section 2: N,N-Dipropylation of 3-Nitro-2-methylphenethylamine

Question: I am struggling with the N,N-dipropylation of 3-nitro-2-methylphenethylamine, often resulting in a mixture of mono- and di-alkylated products. How can I improve the yield of the desired tertiary amine?

Answer: The formation of a mixture of primary, secondary, and tertiary amines is a common issue in N-alkylation. Here are some strategies to favor the formation of the N,N-dipropylated product:

  • Choice of Alkylating Agent: Using a more reactive alkylating agent, such as propyl iodide or propyl bromide, can drive the reaction towards completion.

  • Stoichiometry: Using a molar excess of the propyl halide (e.g., 2.5-3 equivalents) can help to ensure complete dialkylation.

  • Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, should be used to neutralize the acid formed during the reaction without competing with the amine in reacting with the alkyl halide.

  • Reductive Amination: An alternative and often higher-yielding method is reductive amination. This involves reacting 3-nitro-2-methylphenethylamine with propanal in the presence of a reducing agent like sodium triacetoxyborohydride. This method typically provides better control over the degree of alkylation.

Question: What are the optimal reaction conditions for reductive amination?

Answer: For the reductive amination of 3-nitro-2-methylphenethylamine with propanal, typical conditions involve stirring the reactants in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. The addition of a mild dehydrating agent, such as magnesium sulfate, can help to drive the formation of the intermediate imine.

Quantitative Data Summary

Table 1: Comparison of Nitration Conditions for 2-Methylphenethylamine

Parameter Method A: Direct Nitration Method B: Nitration with Amine Protection
Nitrating Agent HNO₃ / H₂SO₄HNO₃ / H₂SO₄
Amine Protection NoneAcetic Anhydride
Temperature 0 - 5 °C0 - 5 °C
Reaction Time 2 hours4 hours (including protection/deprotection)
Yield of 3-nitro isomer 35-45%65-75%
Key Impurities Oxidized byproducts, other nitro isomersResidual protected amine

Table 2: Comparison of N-Alkylation Methods

Parameter Method 1: Direct Alkylation Method 2: Reductive Amination
Reagents Propyl bromide, K₂CO₃Propanal, NaBH(OAc)₃
Solvent AcetonitrileDichloromethane
Temperature Reflux (82 °C)Room Temperature
Reaction Time 24 hours12 hours
Yield of N,N-dipropyl product 50-60%80-90%
Key Impurities Mono-propylated byproductUnreacted starting amine

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-2-methylphenethylamine (Amine Protection)
  • Dissolve 2-methylphenethylamine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-2-methylphenethylamine.

Protocol 2: Nitration of N-acetyl-2-methylphenethylamine
  • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) to 0 °C.

  • Dissolve N-acetyl-2-methylphenethylamine (1.0 eq) in concentrated sulfuric acid and cool to 0 °C.

  • Slowly add the nitrating mixture to the solution of the acetamide, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the nitrated product.

Protocol 3: N,N-Dipropylation via Reductive Amination
  • Dissolve 3-nitro-2-methylphenethylamine (1.0 eq) and propanal (2.5 eq) in dichloromethane (DCM).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound.

Visualizations

Synth_Workflow Start 2-Methylphenethylamine Protect Amine Protection (Acetic Anhydride) Start->Protect Nitration Nitration (HNO3/H2SO4) Protect->Nitration Higher Regioselectivity Deprotect Deprotection (Acid/Base) Nitration->Deprotect Alkylation N,N-Dipropylation (Reductive Amination) Deprotect->Alkylation Product N,N-dipropyl-2-methyl- 3-nitrophenylethanamine Alkylation->Product Improved Yield

Caption: Recommended synthetic workflow for this compound.

Troubleshooting_Yield Problem Low Yield in Synthesis CheckNitration Check Nitration Step Problem->CheckNitration CheckAlkylation Check Alkylation Step Problem->CheckAlkylation Sol_Protect Protect Amine Group Before Nitration CheckNitration->Sol_Protect Isomer formation or oxidation? Sol_Temp Ensure Strict Temperature Control (0-5°C) CheckNitration->Sol_Temp Exothermic reaction issues? Sol_Reductive Use Reductive Amination for N,N-dipropylation CheckAlkylation->Sol_Reductive Mixture of products? Sol_Stoich Use Excess Propylating Agent CheckAlkylation->Sol_Stoich Incomplete reaction?

Caption: Troubleshooting logic for addressing low yield issues.

Technical Support Center: Purification of N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N,N-dipropyl-2-methyl-3-nitrophenylethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-methyl-3-nitrotoluene, N,N-dipropylamine, and reagents from the specific synthetic route employed.

  • Side-Reaction Byproducts: Over-alkylation or side-chain modification products can occur. Positional isomers of the nitro group on the aromatic ring, though less common if starting with 2-methyl-3-nitrotoluene, could be present if the nitration step is part of the synthesis sequence.

  • Degradation Products: The nitro group can be sensitive to certain conditions, potentially leading to the formation of corresponding amino or other reduced species if reductive conditions are inadvertently introduced.

  • Process-Related Impurities: Solvents, reagents from work-up procedures (e.g., residual acids or bases), and moisture can also be present. One specifically identified related substance is 2-[2-(Dipropylamino)ethyl]-6-nitrophenyl Acetic Acid Hydrochloride, which is a known impurity in the synthesis of the downstream product, Ropinirole.

Q2: My purified this compound appears as a yellow or brownish oil. Is this normal, and how can I improve the color?

A2: The product is often described as a yellow or brown clear liquid.[1][2] Discoloration can be due to the presence of residual starting materials, nitrophenolic compounds, or other aromatic byproducts. To improve the color, consider the following:

  • Charcoal Treatment: During the work-up or before the final purification step, treatment with activated charcoal can help adsorb colored impurities.

  • Chromatography: Flash column chromatography is an effective method for removing colored and other closely related impurities.

  • Acid-Base Extraction: A thorough acid-base extraction can help remove acidic or basic impurities that may contribute to the color.

Q3: What is the best method for purifying crude this compound on a laboratory scale?

A3: The choice of purification method depends on the nature and quantity of the impurities. A combination of techniques is often most effective:

  • Acid-Base Extraction: This is a crucial first step to separate the basic product from neutral and acidic impurities.

  • Flash Column Chromatography: This is highly recommended for removing closely related impurities that are not effectively separated by extraction.

  • Crystallization (of the hydrochloride salt): If a solid form is desired, conversion to the hydrochloride salt followed by recrystallization is an excellent final purification step.

Q4: Can I monitor the progress of the purification using Thin Layer Chromatography (TLC)?

A4: Yes, TLC is a valuable tool for monitoring the purification. A typical mobile phase for analyzing phenylethylamine derivatives is a mixture of a non-polar solvent like hexane or chloroform and a polar solvent like ethyl acetate.[3] Visualization can be achieved under UV light (254 nm and 366 nm).[3]

Troubleshooting Guides

Acid-Base Extraction

Problem: Poor separation of layers during extraction.

  • Cause: Emulsion formation is common when dealing with amines.

  • Solution:

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

    • Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • Allow the funnel to stand undisturbed for a longer period.

    • If the emulsion persists, filter the mixture through a pad of celite.

Problem: Low recovery of the product.

  • Cause:

    • Incomplete extraction from the organic layer.

    • The pH of the aqueous layer was not sufficiently basic during the final extraction step.

  • Solution:

    • Perform multiple extractions with smaller volumes of the organic solvent.

    • Ensure the aqueous layer is strongly basic (pH > 12) before extracting the free amine. Check the pH with litmus paper or a pH meter.

Flash Column Chromatography

Problem: Poor separation of the product from a close-running impurity.

  • Cause: The chosen solvent system may not have the optimal polarity.

  • Solution:

    • Optimize the solvent system using TLC. Test various ratios of hexane and ethyl acetate, or consider adding a small amount of a more polar solvent like methanol or a small amount of a basic modifier like triethylamine to reduce tailing of the amine product on the silica gel.

Problem: The product is streaking on the column.

  • Cause: Amines can interact strongly with the acidic silica gel, leading to tailing.

  • Solution:

    • Add a small percentage (0.1-1%) of triethylamine or ammonia in the mobile phase to neutralize the acidic sites on the silica gel.

    • Use neutral or basic alumina as the stationary phase instead of silica gel.

Crystallization (of the Hydrochloride Salt)

Problem: The product "oils out" instead of forming crystals.

  • Cause: This can happen if the solution is too concentrated, cooled too quickly, or if the solvent is not appropriate. This is a common issue with nitro compounds.

  • Solution:

    • Add a small amount of additional solvent to the oiled-out mixture and heat until a clear solution is formed, then allow it to cool slowly.

    • Try a different solvent or a co-solvent system. For the hydrochloride salt, alcohols like ethanol or isopropanol, or mixtures with ethers, are often good choices.

    • Scratch the inside of the flask with a glass rod to induce crystallization.

    • Add a seed crystal if available.

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M HCl (aq). The basic amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any residual neutral impurities.

  • Cool the aqueous layer in an ice bath and make it basic (pH > 12) by the slow addition of a concentrated NaOH or KOH solution.

  • Extract the now basic aqueous layer with fresh organic solvent (e.g., dichloromethane). The deprotonated amine will move back into the organic layer. Repeat this extraction 3 times.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.

Flash Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to prevent tailing.

  • Procedure:

    • Prepare the column with the chosen stationary phase and equilibrate with the initial mobile phase.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Crystallization Protocol for the Hydrochloride Salt
  • Dissolve the purified free amine in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Slowly add a solution of HCl in the same solvent or ethereal HCl dropwise with stirring until the solution is acidic.

  • A precipitate of the hydrochloride salt should form. If not, cool the solution in an ice bath and scratch the inside of the flask.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

  • For further purification, the crystals can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

Data Presentation

ParameterValueReference
Molecular Formula C15H24N2O2[4]
Molecular Weight 264.36 g/mol [4]
Appearance Colorless to Yellow or Brown Liquid/Oil[1][2]
Boiling Point 115-120 °C at 0.1 Torr[1][2]
Solubility Slightly soluble in Chloroform and Methanol[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Column Chromatography Column Chromatography Acid-Base Extraction->Column Chromatography TLC TLC Acid-Base Extraction->TLC Monitor Crystallization (HCl salt) Crystallization (HCl salt) Column Chromatography->Crystallization (HCl salt) Column Chromatography->TLC Monitor HPLC HPLC Crystallization (HCl salt)->HPLC Purity Check Pure Product Pure Product Crystallization (HCl salt)->Pure Product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic Crude Product Crude Product Purification Step Purification Step Crude Product->Purification Step Impure Product Impure Product Purification Step->Impure Product Fails Purity Check Pure Product Pure Product Purification Step->Pure Product Passes Purity Check Troubleshoot Troubleshoot Impure Product->Troubleshoot Optimize Parameters Optimize Parameters Troubleshoot->Optimize Parameters Optimize Parameters->Purification Step

Caption: Logical diagram for troubleshooting purification challenges.

References

Technical Support Center: N,N-dipropyl-2-methyl-3-nitrophenylethanamine In Vitro Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with N,N-dipropyl-2-methyl-3-nitrophenylethanamine in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a chemical intermediate used in the synthesis of compounds such as prejunctional dopamine receptor agonists.[1] Like many organic molecules, it has poor aqueous solubility, which can lead to precipitation in cell culture media.[2] This can cause inaccurate dosing, cellular stress, and unreliable experimental results.

Q2: What are the initial recommended solvents for preparing a stock solution?

Based on available data, this compound is soluble in organic solvents such as ether, chloroform, and acetone, with slight solubility in methanol.[1][2][3][4] For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds.

Q3: What is "solvent shock" and how can I prevent it?

Solvent shock occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture media) where it is poorly soluble, causing it to precipitate.[5] To prevent this, it is recommended to add the stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and uniform mixing. Pre-warming the cell culture media to 37°C can also help maintain solubility.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5% (v/v).[6] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.

Troubleshooting Guide: Compound Precipitation

If you observe precipitation of this compound in your experiments, consult the following table for potential causes and solutions.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of stock solution The final concentration of the compound exceeds its aqueous solubility limit.- Lower the final working concentration of the compound.- Prepare a less concentrated stock solution in DMSO.
"Solvent shock" from rapid dilution.- Add the stock solution to pre-warmed (37°C) media dropwise while vortexing.- Perform a serial dilution of the stock solution directly in the culture medium.
Precipitate forms over time in the incubator Temperature shifts affecting solubility.- Pre-warm the media to 37°C before adding the compound.- Ensure the incubator temperature is stable.
The compound is unstable in the aqueous environment.- Test the compound's stability in your specific media over the duration of your experiment.
Media evaporation leading to increased concentration.- Ensure proper humidification in the incubator.
Inconsistent results between experiments Incomplete dissolution of the initial stock solution.- Visually inspect the stock solution for any particulate matter before use.- Gentle warming or brief sonication can aid in complete dissolution.
Precipitation of the compound after freeze-thaw cycles of the stock solution.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Data Presentation: Solubility Profile

The following table summarizes the hypothetical solubility of this compound in common laboratory solvents. Note: This data is for illustrative purposes and should be experimentally verified.

Solvent Solubility (mg/mL) Solubility (mM) Notes
Water < 0.1< 0.38Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4 < 0.1< 0.38Practically insoluble.
Dimethyl Sulfoxide (DMSO) ≥ 50≥ 189Recommended for stock solutions.
Ethanol (100%) ~25~94.5Can be used as a co-solvent.
Methanol ~10~37.8Slightly soluble.
Chloroform ≥ 50≥ 189Not suitable for in vitro studies.

Molecular Weight of this compound: 264.36 g/mol [7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:

    • Mass (mg) = 10 mmol/L * 0.001 L * 264.36 g/mol = 2.64 mg

  • Weigh the compound: Carefully weigh out 2.64 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear. If necessary, gentle warming in a 37°C water bath can be applied.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media

This protocol outlines a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plate

  • Microscope

Procedure:

  • Prepare serial dilutions: In a 96-well plate, prepare a series of dilutions of the compound in pre-warmed (37°C) cell culture medium. A 2-fold dilution series is a good starting point (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Include a vehicle control with the highest concentration of DMSO used.

  • Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual inspection: At various time points, visually inspect the wells for any signs of precipitation (cloudiness, crystals).

  • Microscopic examination: Examine each well under a microscope to check for micro-precipitates.

  • Determine the maximum soluble concentration: The highest concentration that remains clear of any visible precipitate throughout the incubation period is the maximum recommended working concentration.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock reprepare_stock Re-prepare stock. Ensure complete dissolution. check_stock->reprepare_stock No dilution_method How was the dilution performed? check_stock->dilution_method Yes reprepare_stock->check_stock direct_dilution Directly into media dilution_method->direct_dilution gradual_dilution Gradual dilution dilution_method->gradual_dilution solution1 Try dropwise addition to vortexing pre-warmed media. direct_dilution->solution1 check_concentration Is the final concentration too high? gradual_dilution->check_concentration solution1->check_concentration lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes check_stability Does precipitation occur over time? check_concentration->check_stability No end_soluble Compound is Soluble lower_concentration->end_soluble test_stability Perform stability and solubility tests in media. check_stability->test_stability Yes check_stability->end_soluble No end_insoluble Consider formulation change test_stability->end_insoluble

Caption: A decision tree for troubleshooting compound precipitation in vitro.

G Hypothetical Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion Dopamine_Agonist Dopamine Agonist (Downstream product of This compound) Dopamine_Agonist->D2R activates PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response leads to

References

N,N-dipropyl-2-methyl-3-nitrophenylethanamine stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with N,N-dipropyl-2-methyl-3-nitrophenylethanamine. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address potential stability issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common sign of compound instability. The stability of phenylethylamine derivatives like this compound can be influenced by several factors including the solvent, pH, temperature, and exposure to light.[1] Degradation can lead to a lower effective concentration of the active compound, resulting in experimental variability. It is crucial to evaluate the compound's stability under your specific experimental conditions.

Q2: I've prepared a stock solution in methanol and stored it in the refrigerator. Now I'm seeing new peaks in my HPLC analysis. What is happening?

A2: Phenylethylamine derivatives can degrade in solution, even at refrigerated temperatures (4°C). Protic solvents like methanol may facilitate degradation over weeks or months.[1] The new peaks likely represent degradation products. It is recommended to use freshly prepared solutions for your experiments or to validate the stability in your chosen solvent over your experimental timeframe. Consider using an aprotic solvent like acetonitrile, which may offer better stability for some amine compounds.[1]

Q3: What are the best practices for storing solutions of this compound?

A3: For optimal stability, solutions should be stored frozen at -20°C or colder.[1] Use high-purity, degassed solvents. If possible, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or by storing them in the dark.

Q4: I suspect my compound is unstable in my aqueous assay buffer. What can I do?

A4: Instability in aqueous buffers is a common issue. To address this, you can:

  • Minimize Incubation Time: Reduce the pre-incubation time of the compound in the buffer before starting the experiment.

  • Prepare Fresh Solutions: Always use freshly prepared dilutions from a stable stock solution immediately before use.[1]

  • Assess Stability: Perform a time-course experiment to quantify the rate of degradation in your specific buffer (see the experimental protocol below).

  • Adjust pH: The stability of amines can be pH-dependent. The protonated form at a lower pH is often more stable against oxidation.[1] Evaluate the stability at different pH values if your experiment allows.

Troubleshooting Guide

Problem Probable Cause Solution
Loss of biological activity in a time-dependent manner Degradation of the compound in the experimental medium (e.g., cell culture media, aqueous buffer).Assess the compound's stability directly in the experimental medium at various time points using HPLC or LC-MS. Prepare fresh solutions immediately before each experiment. Consider reducing the experiment duration if possible.
Appearance of unknown peaks in HPLC/LC-MS analysis of an aged solution The compound is degrading into one or more new chemical entities.Confirm that the new peaks are not present in a freshly prepared solution. Use a stability-indicating HPLC method to track the decrease in the parent compound and the increase in degradation products over time.
Precipitation of the compound in an aqueous buffer Poor aqueous solubility of the compound.Decrease the final concentration of the compound. Use a co-solvent like DMSO, ensuring the final concentration does not exceed a level that affects your assay (typically <0.5%).
Inconsistent results between experimental replicates Instability during sample preparation or the course of the experiment. Degradation due to repeated freeze-thaw cycles of the stock solution.Prepare a master mix of the compound dilution for all replicates to ensure consistency. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Stability Data

As there is no publicly available stability data for this compound, the following table represents hypothetical data to illustrate how stability information could be presented. Researchers should generate their own data using the protocol provided below.

Table 1: Hypothetical Stability of this compound (10 µM) in Various Solvents

SolventTemperature% Remaining after 24 hours% Remaining after 72 hours
DMSO25°C99.5%98.2%
Acetonitrile25°C98.8%96.5%
Ethanol25°C95.3%88.1%
Methanol25°C92.1%81.4%
PBS (pH 7.4)37°C85.6%65.2%
PBS (pH 5.0)37°C94.2%85.7%

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Specific Solvent

This protocol provides a general method for evaluating the stability of the compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in 100% DMSO.

  • Working Solution: Dilute the stock solution to the final desired concentration (e.g., 10 µM) in the solvent to be tested (e.g., PBS pH 7.4, Acetonitrile, etc.). Ensure the final concentration of DMSO is low (typically <0.1%) and consistent across all samples.

2. Incubation:

  • Aliquot the working solution into multiple low-binding tubes, one for each time point.

  • Incubate the tubes at the desired temperature (e.g., 25°C for organic solvents, 37°C for aqueous buffers).

  • Protect the samples from light by wrapping the tubes in aluminum foil.

3. Time Points:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from incubation. The T=0 sample should be processed immediately after preparation.

4. Sample Processing:

  • To stop any further degradation, immediately add an equal volume of a cold quenching solvent (e.g., acetonitrile) to precipitate any proteins if in a biological matrix and halt reactions.

  • Store the quenched samples at -80°C until analysis.[1]

5. Analysis:

  • Analyze the samples by a validated stability-indicating HPLC method. Monitor the peak area of the parent compound at each time point.

6. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

Since this compound is an intermediate used to prepare dopamine receptor agonists, understanding the relevant signaling pathway is crucial.

Dopamine_D2_Receptor_Signaling Dopamine D2 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response

Caption: Dopamine D2 receptor inhibitory signaling pathway.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B Prepare Working Solution (e.g., 10 µM in Test Solvent) A->B C Aliquot into Vials for Each Time Point B->C D Incubate at Desired Temperature (e.g., 25°C or 37°C) C->D E Collect Samples at Time Points (0, 2, 4, 8, 24h...) D->E F Quench Reaction (e.g., Cold Acetonitrile) E->F G Analyze by HPLC/LC-MS F->G H Calculate % Remaining vs. Time=0 G->H

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Crystallization of N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of N,N-dipropyl-2-methyl-3-nitrophenylethanamine.

Frequently Asked Questions (FAQs)

Q1: What is the crystalline form and appearance of this compound?

A1: this compound has been reported to exist as a pale yellow crystal. However, it is also commonly encountered as a colorless to yellow or brown oil, which can present challenges for crystallization.[1][2] The hydrochloride salt of the compound has been described as a white solid.

Q2: What is the solubility of this compound in common organic solvents?

Q3: How can I determine the best solvent for crystallization?

A3: A systematic solvent screening is the most effective method. This typically involves testing the solubility of a small amount of your compound in a variety of solvents at both room temperature and elevated temperatures. An ideal single solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q4: What are the initial steps to consider before attempting to crystallize this compound?

A4: Before proceeding with crystallization, ensure the purity of your starting material. Impurities can significantly hinder crystal formation and may promote oiling out. Techniques such as column chromatography can be used for purification.

Troubleshooting Guide

One of the most common challenges encountered during the crystallization of this compound is the compound "oiling out" instead of forming solid crystals. The following table provides guidance on how to address this and other common crystallization issues.

Problem Potential Cause Recommended Solution
Compound "Oils Out" The melting point of the compound is lower than the temperature of the solution.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a solvent with a lower boiling point.
High concentration of impurities.Purify the compound further using techniques like column chromatography before attempting crystallization.
Cooling the solution too rapidly.Decrease the cooling rate. Allow the solution to cool to room temperature slowly before placing it in a cold bath.
No Crystals Form The solution is not sufficiently supersaturated.Reduce the solvent volume through slow evaporation. Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. Add a seed crystal if available.
The chosen solvent is too good.If using a single solvent, try a solvent in which the compound is less soluble. If using a solvent system, increase the proportion of the anti-solvent.
Poor Crystal Quality (e.g., small needles, powder) Nucleation rate is too high.Decrease the level of supersaturation by using more solvent or cooling more slowly.
Rapid cooling or evaporation.Allow the solvent to evaporate slowly by covering the vessel with parafilm containing a few small holes.
Low Yield Too much solvent was used.If the mother liquor is still available, concentrate it to recover more of the compound.
Premature filtration.Ensure that crystallization is complete before filtering the crystals. This can be checked by observing if new crystals are still forming.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol outlines a method for identifying a suitable solvent system for the crystallization of this compound.

Materials:

  • This compound

  • A selection of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small amount (approx. 5-10 mg) of the compound into several separate test tubes.

  • To each tube, add a small volume (e.g., 0.1 mL) of a different solvent.

  • Agitate the tubes at room temperature and observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the tube and observe for dissolution.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • An ideal solvent will dissolve the compound when hot but will result in the formation of well-defined crystals upon cooling.

  • If no single solvent is ideal, consider a binary solvent system. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool slowly.

Visualizations

.dot

Crystallization_Workflow General Crystallization Workflow start Start with Pure Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Filter Crystals ice_bath->filter dry Dry Crystals filter->dry

Caption: A generalized workflow for the single-solvent crystallization process.

.dot

Troubleshooting_Oiling_Out Troubleshooting 'Oiling Out' start Compound 'Oils Out' During Cooling reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success failure Still Oils Out slow_cool->failure If problem persists change_solvent Try a Different Solvent or Solvent System failure->change_solvent purify Further Purify Starting Material failure->purify

Caption: A decision tree for troubleshooting the issue of a compound oiling out.

References

Technical Support Center: Synthesis of Substituted Nitrophenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted nitrophenethylamines. The synthesis is typically a two-step process: a Henry reaction to form a β-nitrostyrene, followed by the reduction of the nitrostyrene to the target phenethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for substituted nitrophenethylamines?

A1: The most common route involves two key steps. First, a substituted benzaldehyde is reacted with a nitroalkane (like nitromethane or nitroethane) in a base-catalyzed condensation known as the Henry reaction (or nitroaldol reaction) to form a substituted β-nitrostyrene intermediate.[1][2] Second, this intermediate undergoes reduction to yield the final substituted phenethylamine.[3][4]

Q2: Why is the purity of the starting materials and intermediates crucial?

A2: Impurities in starting materials can lead to significant side reactions, lower yields, and complex purification challenges.[5] For example, impurities in the initial aldehyde can result in corresponding impurity side products. Similarly, incompletely purified nitrostyrene from the first step can introduce contaminants into the final reduction step.

Q3: Are there specific safety precautions for working with reagents like nitromethane or strong reducing agents?

A3: Yes. Nitromethane can be explosive, especially in the presence of bases. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly reactive with water and protic solvents and must be handled under an inert, anhydrous atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent and follow appropriate laboratory safety protocols.

Troubleshooting Guide: Step 1 - Henry Reaction (β-Nitrostyrene Synthesis)

This section addresses issues related to the condensation of a substituted benzaldehyde with a nitroalkane.

Common Problems & Solutions

Q: My Henry reaction is very slow or shows low conversion to the nitrostyrene.

A: Several factors can cause a slow or incomplete reaction:

  • Base Selection: The choice of base is critical. While strong bases can catalyze the reaction, they can also promote side reactions.[2] Organic bases like ammonium acetate, methylamine, or ethylenediamine are often used. Using only a catalytic amount of base is recommended if the β-hydroxy nitro-compound is desired, as excess base can favor dehydration to the nitroalkene.[2]

  • Temperature: While heating can increase the reaction rate, excessive temperatures can lead to polymerization or the formation of undesired byproducts.[6][7] The optimal temperature depends on the specific substrates and solvent.

  • Solvent: The solvent must be appropriate for dissolving the reactants. Acetic acid, ethanol, or toluene are commonly used.

Q: The reaction mixture has turned dark brown or black, and I'm getting a low yield of the desired product.

A: Dark coloration often indicates polymerization or decomposition.[8] This can be caused by:

  • Excessive Heat: Overheating can cause the nitrostyrene product or starting materials to polymerize or decompose.

  • Strong Base: A high concentration of a strong base can promote side reactions, such as the Cannizzaro reaction in the starting aldehyde (if it has no α-hydrogens) or other aldol-type condensations.[2]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation.[8]

Q: My main product is the β-nitro alcohol, but I want the dehydrated β-nitrostyrene.

A: The formation of the β-nitro alcohol is the initial step of the Henry reaction. To favor the subsequent dehydration to the nitrostyrene, you can:

  • Use a Dehydrating Agent: Often, the reaction is run in a solvent like glacial acetic acid with a catalyst like ammonium acetate, which facilitates the dehydration of the intermediate alcohol.

  • Azeotropic Removal of Water: Running the reaction in a solvent like toluene with a Dean-Stark trap can remove the water formed during dehydration, driving the equilibrium towards the nitroalkene product.

Data Summary: Henry Reaction Side Products
Side Product/IssuePotential Cause(s)Recommended Mitigation Strategy
Polymerization Excessive heat, prolonged reaction time, strong base concentration.[8]Reduce reaction temperature, monitor reaction by TLC to avoid excessive time, use a milder or catalytic amount of base.
Cannizzaro Products Aromatic aldehyde without α-hydrogens reacting with a strong base.[2]Use a milder base (e.g., ammonium acetate) instead of strong bases like NaOH or KOH.
Aldol Products Self-condensation of the starting aldehyde (if it has α-hydrogens).Control reaction temperature and use a base specific for the Henry reaction.
Unreacted Aldehyde Insufficient reaction time, low temperature, inefficient catalyst.Increase reaction time or temperature moderately, ensure the catalyst is active.[7]

Diagram: Henry Reaction Pathway & Side Reactions

Henry_Reaction Reactants Substituted Benzaldehyde + Nitromethane Intermediate β-Nitro Alcohol (Intermediate) Reactants->Intermediate + Base Side_React1 Aldol/Cannizzaro Side Products Reactants->Side_React1 Strong Base / High Temp Base Base Catalyst (e.g., Ammonium Acetate) Base->Intermediate Product β-Nitrostyrene (Desired Product) Intermediate->Product - H₂O (Dehydration) Side_React2 Polymerization Product->Side_React2 Excess Heat / Time

Caption: Key pathways in the synthesis of β-nitrostyrenes via the Henry reaction.

Troubleshooting Guide: Step 2 - Reduction of β-Nitrostyrene

This section covers the conversion of the purified β-nitrostyrene intermediate to the final substituted nitrophenethylamine.

Common Problems & Solutions

Q: My reduction is incomplete. TLC or NMR analysis shows the presence of the starting nitrostyrene, nitroalkane, or a hydroxylamine intermediate.

A: Incomplete reduction is a common issue and can be addressed by modifying the reaction conditions:

  • Choice of Reducing Agent: Not all reducing agents are equally effective.

    • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that can reduce both the nitro group and the alkene double bond. However, it is pyrophoric and requires strict anhydrous conditions.

    • Sodium Borohydride (NaBH₄): Generally considered milder. On its own, it may only reduce the carbon-carbon double bond to form the nitroalkane, leaving the nitro group intact.[3] However, using NaBH₄ in combination with a catalyst like copper(II) chloride (CuCl₂) can achieve a one-pot reduction to the phenethylamine in high yield.[4][9]

    • Catalytic Hydrogenation (e.g., H₂/Pd-C): Can be effective but is sensitive to impurities that can poison the catalyst.

    • Borane (BH₃): Can be used, but may sometimes yield the hydroxylamine as a significant byproduct if the reaction is not driven to completion.[3]

  • Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used to account for all reducible functional groups.

  • Reaction Time and Temperature: Some reductions require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress by TLC.

Q: The reaction was clean by TLC, but my isolated yield is very low after aqueous workup.

A: This often points to a problem during the extraction and isolation phase:

  • Product is in the Aqueous Layer: The product is an amine, which is basic. During an acidic quench or workup, the amine will be protonated to form an ammonium salt (R-NH₃⁺). This salt is highly water-soluble and will remain in the aqueous layer rather than being extracted by an organic solvent.[10]

  • Solution: After the initial workup, basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 10. This deprotonates the ammonium salt back to the free amine (R-NH₂), which is less water-soluble and can be extracted into an organic solvent like dichloromethane or ethyl acetate.

Q: I am observing a complex mixture of byproducts that are difficult to separate from my desired product.

A: A "messy" reaction can result from a reducing agent that is too harsh or from suboptimal temperature control.

  • Use a Milder System: Consider switching to a more controlled reduction system, such as NaBH₄/CuCl₂ or catalytic hydrogenation, which often results in cleaner reactions than LiAlH₄.[4][10]

  • Temperature Control: Perform the addition of the reducing agent at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow it to slowly warm to room temperature or apply gentle heat as needed.

Data Summary: Comparison of Common Reducing Agents
Reducing SystemTypical Yield RangeCommon Side Products/IssuesKey Considerations
LiAlH₄ 60-85%Complex mixtures if not controlled, requires strict anhydrous conditions.Highly reactive "sledgehammer" approach. Workup can be challenging.
NaBH₄ / CuCl₂ 62-83%[4]Generally clean, one-pot procedure.[9]Mild conditions, rapid reaction (10-30 min), does not require inert atmosphere.[4]
Catalytic H₂ (Pd, Pt) VariableCatalyst poisoning, incomplete reduction if catalyst is inactive.Sensitive to sulfur impurities. Requires specialized hydrogenation equipment.
BH₃ (Borane) VariableCan form stable hydroxylamine intermediates if reaction is incomplete.Milder than LiAlH₄ but requires careful monitoring to ensure full reduction.
Fe / HCl (Bechamp) VariableCan be slow, may generate significant iron salt waste.A classic, often mild method for nitro group reduction.[10]

Diagram: Nitrostyrene Reduction Pathway & Common Pitfalls

Reduction_Pathway Start Substituted β-Nitrostyrene Product Substituted Phenethylamine (Desired Product) Start->Product Complete Reduction Side_Nitroalkane Nitroalkane (Incomplete Reduction of C=C) Start->Side_Nitroalkane e.g., NaBH₄ alone Side_Hydroxylamine Hydroxylamine (Incomplete Reduction of NO₂) Start->Side_Hydroxylamine Insufficient Reducer / Time Reducer Reducing Agent Reducer->Product Side_Nitroalkane->Product Further Reduction Side_Hydroxylamine->Product Further Reduction

Caption: General reduction pathways from nitrostyrene to phenethylamine.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Substituted β-Nitrostyrene
  • To a round-bottom flask, add the substituted benzaldehyde (1.0 eq), nitromethane (1.2 eq), and ammonium acetate (0.4 eq).

  • Add glacial acetic acid as the solvent (approx. 2-3 mL per gram of aldehyde).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Pour the cooled mixture into cold water.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the purified β-nitrostyrene.

Protocol 2: General Procedure for Reduction using NaBH₄/CuCl₂[4][9]
  • In a round-bottom flask, dissolve the substituted β-nitrostyrene (1.0 eq) in a suitable solvent mixture (e.g., tetrahydrofuran and methanol).

  • In a separate beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (2.0-3.0 eq) in water.

  • Cool the nitrostyrene solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (10-12 eq) to the nitrostyrene solution in small portions, keeping the temperature below 10 °C.

  • After the NaBH₄ addition is complete, add the aqueous CuCl₂ solution dropwise. A vigorous reaction with gas evolution may occur.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 20-30 minutes.

  • Quench the reaction by carefully adding aqueous ammonia until the solution becomes a deep blue color and all solids dissolve.

  • Extract the aqueous mixture three times with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude phenethylamine.

  • Further purification can be achieved by converting the amine to its hydrochloride salt or by column chromatography.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Isolated Yield After Reduction Workup Check_TLC Check TLC of Crude Reaction Mixture Start->Check_TLC TLC_Clean Reaction is Clean Check_TLC->TLC_Clean Good TLC_Messy Complex Mixture / Incomplete Reaction Check_TLC->TLC_Messy Bad Check_Aqueous Check Aqueous Layer for Product Product_Found Product is Present in Aqueous Layer Check_Aqueous->Product_Found Yes Product_NotFound Product Not Found Check_Aqueous->Product_NotFound No TLC_Clean->Check_Aqueous Action_Reoptimize SOLUTION: Re-evaluate reduction conditions (agent, temp, time). TLC_Messy->Action_Reoptimize Action_Basify SOLUTION: Basify aqueous layer to pH > 10, then re-extract. Product_Found->Action_Basify Action_Decomposition PROBLEM: Possible product decomposition during workup or evaporation. Product_NotFound->Action_Decomposition

Caption: A logical workflow for diagnosing the cause of low product yield.

References

Technical Support Center: Enhancing Dopamine Receptor Agonist Precursor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of dopamine receptor agonist precursors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high selectivity for dopamine receptor subtypes?

Achieving high selectivity, particularly between the D2 and D3 receptor subtypes, is a significant challenge due to the high degree of amino acid sequence homology in their transmembrane domains and ligand-binding pockets.[1] This structural similarity makes it difficult to design compounds that can effectively differentiate between these two receptors.[2] Furthermore, apparent selectivity can be highly dependent on the specific experimental conditions, including the cell line, radioligand, and functional assay used.[2]

Q2: How does the choice of expression system impact the determination of agonist selectivity?

The cellular environment, including the specific G proteins and other signaling molecules present, can significantly influence how a receptor responds to an agonist. Different cell lines can have varying levels of receptor expression and different complements of signaling partners, which can alter the perceived efficacy and potency of a compound.[2] For example, the D3 receptor often shows weaker functional output in standard assays compared to the D2 receptor, which can complicate direct comparisons of agonist activity.[2] Therefore, it is crucial to characterize the signaling pathways in the chosen cell line and, if possible, to confirm findings in multiple expression systems or primary cells.

Q3: What is "functional selectivity" or "biased agonism" and why is it important in dopamine agonist development?

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For instance, an agonist might activate G-protein signaling more effectively than β-arrestin recruitment.[3] This is critical in drug development because different signaling pathways can be associated with therapeutic effects versus adverse side effects. By designing biased agonists, it may be possible to develop drugs with improved therapeutic profiles and fewer side effects.[4][5]

Q4: What are the key differences between D1-like and D2-like dopamine receptor signaling?

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[6]

  • D1-like receptors are typically coupled to Gs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7]

  • D2-like receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[1][8]

These opposing effects on cAMP are a fundamental basis for functional assays designed to determine agonist selectivity.

Troubleshooting Guides

Guide 1: Poor Agonist Selectivity in Radioligand Binding Assays

Problem: My novel dopamine receptor agonist precursor shows low selectivity between D2 and D3 receptors in a competitive radioligand binding assay.

Potential Cause Troubleshooting Step Rationale
Inappropriate Radioligand Use a radioligand with high selectivity for the receptor of interest. For example, when assessing D3 selectivity, a D3-selective radioligand is preferable to a non-selective one like [³H]Spiperone.A non-selective radioligand can bind to multiple receptor subtypes, making it difficult to accurately determine the affinity of your compound for a specific subtype.
Assay Conditions Optimize incubation time, temperature, and buffer composition (e.g., ionic strength, pH).Binding kinetics are sensitive to these parameters. Ensure the assay has reached equilibrium for accurate Ki determination.[9]
Receptor Source Use cell membranes from cell lines stably expressing a single human dopamine receptor subtype (e.g., HEK293 or CHO cells).[10][11]Tissues or cell lines with endogenous expression of multiple receptor subtypes can confound the results. Using a well-defined system ensures you are measuring binding to the intended target.
Data Analysis Ensure that non-specific binding is accurately determined and subtracted. Use an appropriate curve-fitting model (e.g., one-site vs. two-site fit).[9]Incorrectly defined non-specific binding can lead to inaccurate calculation of specific binding and, consequently, incorrect Ki values.
Guide 2: Inconsistent Results in Functional Assays (cAMP)

Problem: I am getting variable or non-reproducible results in my cAMP functional assays when testing my dopamine agonist precursor.

Potential Cause Troubleshooting Step Rationale
Cell Health and Passage Number Ensure cells are healthy, have a consistent morphology, and are within a low passage number range.High passage numbers can lead to genetic drift and altered receptor expression or signaling capacity.[12]
Agonist Concentration and Incubation Time Optimize the concentration of the stimulating agonist (for D2-like inhibition assays) and the incubation time for your test compound.For D2-like receptors, the concentration of the adenylyl cyclase stimulator (e.g., forskolin) needs to be optimized to provide a sufficient dynamic range for measuring inhibition. The incubation time should be sufficient to allow for a maximal response.[13]
Assay Reagents Use fresh, high-quality reagents. Validate the performance of your cAMP assay kit with known agonists and antagonists.Degradation of reagents, such as the stimulating agonist or the detection antibodies, can lead to poor signal and high variability.
Plate Reader Settings Optimize the settings on your plate reader (e.g., gain, integration time) for the specific assay being used (e.g., TR-FRET, luminescence).Suboptimal reader settings can result in a low signal-to-noise ratio, increasing the variability of your measurements.[13]
Guide 3: Precursor Instability or Synthesis Issues

Problem: My synthesized dopamine receptor agonist precursor is unstable or shows low purity, potentially affecting its biological activity and selectivity.

Potential Cause Troubleshooting Step Rationale
Oxidation of Catechol Moiety Store the precursor under an inert atmosphere (e.g., argon or nitrogen) and in the dark. Use antioxidants in solutions where appropriate.The catechol group present in many dopamine agonists is susceptible to oxidation, which can lead to degradation and loss of activity.[14]
Incomplete Reaction or Side Products Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion. Optimize reaction conditions (temperature, time, catalyst) to minimize side product formation.[15]Impurities can interfere with biological assays and give a false impression of the precursor's activity or selectivity.
Purification Issues Use appropriate purification techniques (e.g., column chromatography, HPLC) to isolate the desired compound with high purity.[16]Residual starting materials or byproducts can have their own biological activities, confounding the results of your experiments.
Incorrect Stereochemistry Use stereospecific synthesis methods or chiral separation techniques to obtain the desired enantiomer.Dopamine receptors often exhibit stereoselectivity, meaning that one enantiomer of a chiral compound may have significantly higher affinity and/or efficacy than the other.[17]

Quantitative Data Summary

Table 1: Binding Affinities (Ki) of Selected Dopamine Receptor Ligands

CompoundD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D2 vs D3 Selectivity
Dopamine18312--
Pramipexole>10,000~150~530-fold for D3
Ropinirole>10,000~30~103-fold for D3
Haloperidol~201.11311.8-fold for D2

Data compiled from multiple sources.[2][18][19] Note that values can vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.[20][21]

Materials:

  • Cell membranes expressing the dopamine receptor of interest (e.g., D2 or D3).

  • Radioligand (e.g., [³H]Spiperone for D2/D3).

  • Test compound (unlabeled).

  • Non-specific binding control (e.g., 10 µM Haloperidol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in Assay Buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and Assay Buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the glass fiber filters.

  • Wash the filters 3-4 times with ice-cold Wash Buffer.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Protocol 2: cAMP Functional Assay (for D2-like Receptors)

This protocol measures the ability of a test compound to act as an agonist by inhibiting the forskolin-stimulated production of cAMP.[1][13]

Materials:

  • CHO or HEK293 cells stably expressing the D2-like receptor of interest.

  • Test compound.

  • Forskolin (adenylyl cyclase stimulator).

  • cAMP detection kit (e.g., TR-FRET or luminescence-based).

  • Cell culture medium and plates.

  • Plate reader capable of detecting the assay signal.

Procedure:

  • Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound.

  • Remove the culture medium and replace it with assay buffer.

  • Add the test compound to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Add forskolin to all wells (except basal control) at a pre-determined EC80 concentration to stimulate cAMP production.

  • Incubate for the recommended time according to the cAMP kit manufacturer's instructions (typically 15-60 minutes).

  • Lyse the cells and perform the cAMP detection step as per the kit protocol.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the percentage of inhibition of cAMP production versus the log concentration of the test compound.

    • Determine the EC50 value using non-linear regression.

Visualizations

Dopamine_Signaling_Pathways cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Agonist D1/D5 Agonist D1R D1/D5 Receptor D1_Agonist->D1R Binds Gs Gs/olf Protein D1R->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates ATP_cAMP ATP -> cAMP AC_stim->ATP_cAMP PKA Protein Kinase A ATP_cAMP->PKA Activates D2_Agonist D2/D3/D4 Agonist D2R D2/D3/D4 Receptor D2_Agonist->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_decrease cAMP Decrease AC_inhib->cAMP_decrease

Caption: Dopamine receptor signaling pathways for D1-like and D2-like subtypes.

Experimental_Workflow_Binding_Assay start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->plate_setup incubation Incubate to Equilibrium plate_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End analysis->end Troubleshooting_Logic start Poor Selectivity Observed check_assay Review Assay Type start->check_assay binding_assay Binding Assay Issue? check_assay->binding_assay Binding functional_assay Functional Assay Issue? check_assay->functional_assay Functional binding_solutions Troubleshoot Binding Assay: - Check Radioligand - Optimize Conditions - Verify Receptor Source binding_assay->binding_solutions Yes precursor_issue Consider Precursor Quality binding_assay->precursor_issue No functional_solutions Troubleshoot Functional Assay: - Check Cell Health - Optimize Reagents - Validate Controls functional_assay->functional_solutions Yes functional_assay->precursor_issue No binding_solutions->precursor_issue functional_solutions->precursor_issue precursor_solutions Troubleshoot Precursor: - Check Purity - Confirm Structure - Assess Stability precursor_issue->precursor_solutions resolve Selectivity Improved precursor_solutions->resolve

References

Artifacts in spectroscopic analysis of N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Disclaimer: Publicly available spectroscopic data for this compound is limited.[1][2][3][4] This guide is based on established principles of spectroscopic analysis and data from structurally similar compounds, such as substituted phenylethylamines and aromatic nitro compounds. The troubleshooting advice provided addresses plausible artifacts based on the molecule's functional groups (tertiary amine, nitro group, substituted aromatic ring).

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue / ObservationPotential Cause(s)Suggested Solution(s)
Unexpected peaks at ~7.26, 2.50, 1.56, 0.88 ppm Residual undeuterated solvent (CDCl₃), DMSO-d₆, H₂O, acetone, grease.Use high-purity deuterated solvent. Ensure glassware is scrupulously clean and dry. Filter the sample if particulates are visible.
Broad, rolling baseline Poor shimming; mismatched sample and lock solvent; high sample concentration.Re-shim the instrument, particularly the Z1 and Z2 shims. Ensure the lock solvent matches the sample solvent. Dilute the sample if it is too concentrated.
Symmetric peaks on either side of a large signal (spinning sidebands) Inhomogeneous magnetic field (B₀); non-uniform sample tube.Improve shimming. Use a higher quality NMR tube. Adjust the spinning rate (do not exceed recommended limits to avoid vortexing).[5]
Broadening of aromatic or benzylic proton signals Quadrupolar relaxation by the nitrogen of the nitro group; sample aggregation.This may be an inherent property of the molecule. Try acquiring the spectrum at a higher temperature to decrease viscosity and potentially sharpen signals.
Poor integration accuracy, especially between aromatic and aliphatic regions Insufficient relaxation delay (d1) for all protons.Increase the relaxation delay (e.g., to 5 times the longest T1 value) to ensure full relaxation of all nuclei before the next pulse.[5]
Mass Spectrometry (MS)
Issue / ObservationPotential Cause(s)Suggested Solution(s)
Peak observed at [M+23]⁺, [M+39]⁺, or [M+41]⁺ Formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.Use high-purity solvents (LC-MS grade). Avoid glassware washed with detergents containing sodium salts. Use a desalting column or SPE for sample cleanup.
Molecular ion peak [M+H]⁺ is weak or absent; base peak is a smaller m/z value In-source Collision-Induced Dissociation (CID); thermal degradation in the GC inlet.Decrease the cone voltage or fragmentor voltage in the ESI source. For GC-MS, lower the injection port temperature. Substituted phenylethylamines are known to undergo fragmentation during ESI.[6]
Molecular ion has an odd nominal mass Expected behavior. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7]This confirms the presence of an odd number of nitrogen atoms (in this case, two nitrogens lead to an even molecular weight, so an odd M+H peak would be unexpected unless a fragmentation occurs first). This compound has a molecular formula of C15H24N2O2 and an even molecular weight of 264.36 g/mol .[1]
Fragment peak corresponding to loss of a propyl group (m/z 43) Alpha-cleavage, a common fragmentation pathway for amines.[8][9]This is a characteristic fragmentation. It can be used to confirm the presence of the N,N-dipropyl moiety.
UV-Visible (UV-Vis) Spectroscopy
Issue / ObservationPotential Cause(s)Suggested Solution(s)
Noisy spectrum or poor reproducibility Lamp instability; dirty or scratched cuvettes; sample concentration out of range.Allow the instrument lamp to warm up for at least 20-30 minutes.[10] Clean cuvettes thoroughly or use new disposable ones. Adjust the sample concentration to be within the linear absorbance range of the instrument (typically 0.1-1.0 AU).[11]
Sloping or drifting baseline Mismatched solvent in reference and sample cuvettes; sample turbidity.Use the exact same batch of solvent for both the blank and the sample. Filter the sample through a 0.22 µm filter to remove scattering particles. Apply a baseline correction algorithm.[12]
Shift in λₘₐₓ compared to expected values Solvatochromism (solvent polarity effects); pH of the solution.Report the solvent used when reporting λₘₐₓ. Buffer the solution to a known pH, as protonation of the tertiary amine can affect the chromophore.

Frequently Asked Questions (FAQs)

Q1: In my ¹H NMR, why are the aromatic signals more downfield than benzene (7.3 ppm)?

A1: The nitro group (-NO₂) is a strong electron-withdrawing group. This property deshields the protons on the aromatic ring, causing their signals to shift downfield (to a higher ppm value) compared to unsubstituted benzene.[13] Protons ortho and para to the nitro group will be the most deshielded. The methyl group (-CH₃) is weakly electron-donating, which would cause a slight upfield shift, but the effect of the nitro group is dominant.

Q2: My mass spectrum shows a base peak at an m/z value that doesn't correspond to the molecular ion. Is my sample impure?

A2: Not necessarily. Tertiary amines, particularly benzylic ones, are prone to fragmentation via alpha-cleavage.[8][9] This process involves the cleavage of the bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized cation. This fragment is often the most abundant ion (the base peak), even when the molecular ion is observed.

Q3: Why does the absorbance maximum (λₘₐₓ) of my compound shift when I change solvents from hexane to ethanol?

A3: This phenomenon is called solvatochromism. The nitroaromatic chromophore in your molecule has a significant dipole moment. Polar solvents like ethanol can stabilize the excited state more than the ground state, leading to a shift in the absorption maximum, typically to a longer wavelength (a red shift). It is crucial to report the solvent used for any UV-Vis measurement.[10]

Q4: I see a weak, broad signal in my IR spectrum around 3500-3300 cm⁻¹. Does my compound have an N-H or O-H bond?

A4: this compound is a tertiary amine and has no N-H or O-H bonds. The presence of a broad signal in this region strongly suggests your sample is contaminated with water. Take care to dry your sample and solvents thoroughly before analysis.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Glassware Preparation: Ensure the NMR tube and any vials are clean and oven-dried to remove residual moisture.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8% D) containing an internal standard like tetramethylsilane (TMS).

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. If the sample is not fully soluble, it may be necessary to filter it through a small plug of glass wool into the NMR tube to remove particulates.

  • Transfer: Carefully transfer the solution into the NMR tube using a clean Pasteur pipette.

  • Analysis: Cap the tube, wipe it clean, and place it in the spectrometer for analysis.

Protocol 2: ESI-MS Sample Preparation
  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid helps to protonate the tertiary amine, enhancing the [M+H]⁺ signal.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the ESI source.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system at a typical flow rate of 5-20 µL/min.

Data Presentation

Table 1: Common NMR Solvent Impurities (ppm)
SolventResidual Solvent PeakWater Peak
CDCl₃ 7.261.56
DMSO-d₆ 2.503.33
Acetone-d₆ 2.052.84
Methanol-d₄ 3.31, 4.87 (OH)4.87
Table 2: Common Mass Spectrometry Adducts
Adduct IonMass Shift (Da)Common Source
[M+H]⁺ +1.007Acidic modifier (e.g., formic acid)
[M+Na]⁺ +22.990Glassware, reagents, buffers
[M+K]⁺ +39.098Glassware, reagents, buffers
[M+NH₄]⁺ +18.034Ammonium salt buffers

Visualizations

G cluster_0 Troubleshooting Workflow Start Artifact Observed in Spectrum CheckSample Is the sample pure and properly prepared? Start->CheckSample CheckInstrument Are instrument parameters optimal? CheckSample->CheckInstrument Yes Rerun Prepare fresh sample & rerun CheckSample->Rerun No AdjustParams Adjust parameters & reacquire CheckInstrument->AdjustParams No Consult Artifact is inherent or complex. Consult literature or expert. CheckInstrument->Consult Yes Rerun->Start AdjustParams->Start Resolved Problem Resolved Consult->Resolved G cluster_1 Hypothetical In-Source Fragmentation Analyte Analyte [M+H]⁺ m/z = 265.2 Fragment Resonance-Stabilized Cation (Base Peak) Analyte->Fragment Alpha-Cleavage (Loss of Propyl Radical) NeutralLoss Neutral Radical Analyte->NeutralLoss

References

Best practices for handling and storage of N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storage of N,N-dipropyl-2-methyl-3-nitrophenylethanamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a substituted phenylethylamine and a key intermediate in the synthesis of various organic molecules, most notably the dopamine agonist Ropinirole. Its chemical structure consists of a nitrated and methylated phenylethylamine core with two propyl groups on the amine.

Q2: What are the main hazards associated with this compound?

Q3: What are the recommended storage conditions?

A3: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] For long-term storage, refrigeration (2-8°C) is advised to minimize potential degradation.[2] The container should be tightly sealed to prevent exposure to moisture and air.

Q4: Is this compound sensitive to air or moisture?

A4: As an organic intermediate, particularly one with a nitro group and a tertiary amine, it is prudent to handle this compound as a potentially air and moisture-sensitive compound. Exposure to air and moisture can lead to degradation and the formation of impurities. It is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound has darkened in color upon storage. Oxidation or degradation due to exposure to air, light, or elevated temperatures.Discard the material if significant discoloration has occurred. For future storage, ensure the container is tightly sealed, purged with an inert gas, and stored in a cool, dark place.
Inconsistent reaction yields when using the compound. Impurities in the starting material, possibly from degradation during storage or handling.Purify the compound before use via column chromatography or distillation. Ensure proper handling techniques under an inert atmosphere to prevent the introduction of impurities.
Formation of unexpected byproducts in the subsequent reaction. The compound may be unstable under the reaction conditions (e.g., presence of strong bases or high temperatures).Perform a small-scale stability test of the compound under your proposed reaction conditions. Consider adjusting the reaction parameters, such as lowering the temperature or using a milder base.
Difficulty in dissolving the compound. The compound is a pale yellow solid or oil and is poorly soluble in water.[3]Use organic solvents such as ether, chloroform, or acetone for dissolution.[3] Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₅H₂₄N₂O₂
Molecular Weight 264.36 g/mol
Appearance Pale yellow solid or oil
Boiling Point 115-120 °C at 0.1 Torr
Density Approximately 1.089 g/cm³
Solubility Poorly soluble in water; Soluble in ether, chloroform, and acetone.[3]
Recommended Storage Conditions
ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and maintain long-term stability.[2]
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation and reaction with atmospheric moisture.
Light Amber vial or dark locationTo prevent light-induced degradation.
Container Tightly sealed, appropriate for chemical storageTo prevent contamination and exposure to air/moisture.

Experimental Protocols

Protocol 1: General Handling of this compound

Objective: To safely handle the compound, minimizing exposure and preventing degradation.

Materials:

  • This compound

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Schlenk flask or a round-bottom flask with a septum

  • Syringes and needles (oven-dried)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Procedure:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any adsorbed moisture.

  • Conduct all manipulations in a well-ventilated fume hood.

  • Wear appropriate PPE throughout the procedure.

  • If the compound is in a sealed ampoule, score the neck and carefully break it open under a positive pressure of inert gas.

  • If the compound is in a bottle with a septum-sealed cap, use a syringe to withdraw the desired amount. a. First, purge the syringe with inert gas. b. Puncture the septum with the needle and inject a volume of inert gas equivalent to the volume of the compound to be withdrawn to equalize the pressure. c. Carefully draw the desired volume of the compound into the syringe.

  • Transfer the compound to the reaction vessel, which should also be under an inert atmosphere.

  • After transfer, immediately rinse the syringe and needle with a suitable anhydrous solvent to prevent clogging and degradation of the residual compound.

Visualizations

Logical Workflow for Handling and Storage

G Best Practices for Handling and Storage cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_use Use in Experiment receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store at 2-8°C in a Dark, Dry Place inspect->store inert Maintain under Inert Atmosphere store->inert ppe Wear Appropriate PPE inert->ppe hood Work in a Fume Hood ppe->hood inert_handling Use Inert Atmosphere Techniques hood->inert_handling dispense Dispense Required Amount inert_handling->dispense reaction Introduce to Reaction Vessel dispense->reaction cleanup Clean Equipment Immediately reaction->cleanup

Caption: Workflow for handling and storage of the compound.

References

Validation & Comparative

N,N-dipropyl-2-methyl-3-nitrophenylethanamine vs other ropinirole intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three key intermediates used in the synthesis of Ropinirole, a crucial medication for Parkinson's disease and restless legs syndrome. The performance of the synthetic route utilizing N,N-dipropyl-2-methyl-3-nitrophenylethanamine is compared with two alternative pathways involving 2-(2'-bromoethyl)-β-nitrostyrene and 4-(2-hydroxyethyl)indolin-2-one. This comparison is supported by experimental data on reaction yields, purity, and detailed methodologies to assist researchers in selecting the most efficient and scalable synthetic strategy.

Introduction to Ropinirole and its Synthesis

Ropinirole is a non-ergoline dopamine agonist that selectively targets D2 and D3 dopamine receptors in the brain. Its effective synthesis is a critical aspect of its pharmaceutical production. The choice of synthetic route and the intermediates involved significantly impact the overall yield, purity of the final active pharmaceutical ingredient (API), and the economic viability of the manufacturing process. This guide delves into a comparative analysis of three prominent synthetic pathways to Ropinirole, each characterized by a distinct key intermediate.

Comparative Analysis of Synthetic Routes and Intermediates

The synthesis of Ropinirole can be broadly categorized into three main routes, each with its own set of advantages and challenges. Below is a summary of these routes and a quantitative comparison of their key intermediates.

Parameter Route A: Via this compound Route B: Via 2-(2'-bromoethyl)-β-nitrostyrene Route C: Via 4-(2-hydroxyethyl)indolin-2-one
Starting Material 2-Methyl-3-nitrophenylacetic acid2-(2'-Bromoethyl)benzaldehydeCommercially available 2-(2-methyl-3-nitrophenyl)acetic acid
Key Intermediate This compound2-(2'-bromoethyl)-β-nitrostyrene4-(2-hydroxyethyl)indolin-2-one
Overall Yield Reported to be over 40% in some optimized processes.[1]Yields can be variable, with some older syntheses reporting lower overall efficiency.A practical approach for the synthesis of the key intermediate reports a yield of 59%.[2] An overall yield for Ropinirole of 18.4% is also reported.[3]
Purity of Final Product High purity achievable with purification.[1]Can be challenging due to the formation of by-products.[2]High purity (99%) reported for the key intermediate.[4]
Key Advantages Established route with potential for high yield.Milder reaction conditions and operational simplicity for intermediate synthesis.[2]
Key Disadvantages The starting material, 2-methyl-3-nitrophenylacetic acid, is not readily commercially available and can be expensive to synthesize.[4][5] The synthesis involves the use of hazardous reagents like borane.[4][5]Involves a potentially hazardous bromination step and the use of palladium catalysts.[4][5]While the intermediate synthesis is efficient, the subsequent conversion to Ropinirole adds steps to the overall process.

Synthetic Pathways and Experimental Protocols

This section provides a detailed overview of the three synthetic routes, including reaction schemes and experimental protocols for the synthesis of the key intermediates.

Route A: Synthesis via this compound

This classical route begins with 2-methyl-3-nitrophenylacetic acid and proceeds through the formation of an amide, which is then reduced to yield the key intermediate, this compound. This intermediate then undergoes a series of reactions to form the final Ropinirole molecule.

Route A cluster_0 Route A: this compound Pathway 2-Methyl-3-nitrophenylacetic acid 2-Methyl-3-nitrophenylacetic acid Amide Intermediate Amide Intermediate 2-Methyl-3-nitrophenylacetic acid->Amide Intermediate SOCl₂, Dipropylamine This compound This compound Amide Intermediate->this compound Reduction (e.g., Borane) Ropinirole Ropinirole This compound->Ropinirole Multi-step conversion

Caption: Synthetic pathway to Ropinirole via this compound.

Experimental Protocol: Synthesis of this compound

  • Amide Formation: 2-Methyl-3-nitrophenylacetic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with di-n-propylamine to form 2-methyl-3-nitro-N,N-dipropylphenylacetamide.[4]

  • Reduction: The amide intermediate is reduced using a suitable reducing agent, such as borane in tetrahydrofuran (THF), to yield this compound.[4][6] The reaction mixture is typically refluxed, followed by an acidic workup.

  • Purification: The crude product is purified by column chromatography to obtain the pure intermediate.

Route B: Synthesis via Reductive Cyclization of 2-(2'-bromoethyl)-β-nitrostyrene

This alternative route involves the formation of a β-nitrostyrene derivative, which then undergoes a reductive cyclization to form the oxindole core of Ropinirole.

Route B cluster_1 Route B: 2-(2'-bromoethyl)-β-nitrostyrene Pathway 2-(2'-Bromoethyl)benzaldehyde 2-(2'-Bromoethyl)benzaldehyde 2-(2'-bromoethyl)-β-nitrostyrene 2-(2'-bromoethyl)-β-nitrostyrene 2-(2'-Bromoethyl)benzaldehyde->2-(2'-bromoethyl)-β-nitrostyrene Nitromethane, Base 3-Chlorooxindole Intermediate 3-Chlorooxindole Intermediate 2-(2'-bromoethyl)-β-nitrostyrene->3-Chlorooxindole Intermediate Reductive Cyclization (e.g., FeCl₃, AcCl) Ropinirole Ropinirole 3-Chlorooxindole Intermediate->Ropinirole Substitution with Dipropylamine

Caption: Synthetic pathway to Ropinirole via 2-(2'-bromoethyl)-β-nitrostyrene.

Experimental Protocol: Synthesis of 2-(2'-bromoethyl)-β-nitrostyrene and its Conversion

  • Nitrostyrene Formation: 2-(2'-Bromoethyl)benzaldehyde is condensed with nitromethane in the presence of a base (e.g., ammonium acetate in acetic acid) to yield 2-(2'-bromoethyl)-β-nitrostyrene. The reaction mixture is typically refluxed, and the product is isolated by crystallization.

  • Reductive Cyclization: The 2-(2'-bromoethyl)-β-nitrostyrene undergoes reductive cyclization. A common method involves using iron powder in acetic acid.[7] This reaction reduces the nitro group and facilitates the intramolecular cyclization to form a 3-chlorooxindole intermediate.

  • Substitution: The chloro group of the oxindole intermediate is then displaced by di-n-propylamine to yield Ropinirole. This step is often carried out in a suitable solvent at an elevated temperature.

Route C: Synthesis via 4-(2-hydroxyethyl)indolin-2-one

This more recent and often preferred route utilizes the key intermediate 4-(2-hydroxyethyl)indolin-2-one, which can be synthesized with a good yield. This intermediate is then converted to Ropinirole in two subsequent steps.

Route C cluster_2 Route C: 4-(2-hydroxyethyl)indolin-2-one Pathway Precursor 2-(2-methyl-3-nitrophenyl)acetic acid 4-(2-hydroxyethyl)indolin-2-one 4-(2-hydroxyethyl)indolin-2-one Precursor->4-(2-hydroxyethyl)indolin-2-one Multi-step synthesis Tosylated Intermediate Tosylated Intermediate 4-(2-hydroxyethyl)indolin-2-one->Tosylated Intermediate TsCl, Pyridine Ropinirole Ropinirole Tosylated Intermediate->Ropinirole Dipropylamine

References

A Comparative Guide to the Efficacy of Dopamine Agonist Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various dopamine agonist precursors, focusing on their ability to increase dopamine levels in the central nervous system and their performance in preclinical models of dopamine deficiency. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Introduction

Dopamine, a critical neurotransmitter, does not readily cross the blood-brain barrier, necessitating the use of precursors to augment its levels in the brain for therapeutic purposes, particularly in conditions like Parkinson's disease.[1] Levodopa (L-DOPA) has long been the gold standard for dopamine replacement therapy.[2] However, its long-term use is associated with motor complications and fluctuations in efficacy.[2] This has spurred research into alternative dopamine precursors and prodrugs designed to offer a more sustained and physiological delivery of dopamine. This guide compares the efficacy of L-DOPA with its natural precursor, L-Tyrosine, an analogue, L-Homotyrosine, and various L-DOPA prodrugs.

Dopamine Synthesis Pathway

The primary metabolic pathway for dopamine synthesis in the brain originates from the amino acid L-Phenylalanine, which is converted to L-Tyrosine. The enzyme tyrosine hydroxylase then catalyzes the conversion of L-Tyrosine to L-DOPA, the rate-limiting step in this pathway.[2] Finally, L-DOPA is decarboxylated to dopamine.[1] Exogenously administered precursors aim to bypass or supplement steps in this pathway to increase dopamine production.

Dopamine_Synthesis_Pathway L_Phenylalanine L-Phenylalanine L_Tyrosine L-Tyrosine L_Phenylalanine->L_Tyrosine Phenylalanine Hydroxylase L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (Rate-limiting) Dopamine Dopamine L_DOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC)

Caption: The primary metabolic pathway of dopamine synthesis.

Comparative Efficacy of Dopamine Precursors

The following tables summarize quantitative data comparing the efficacy of different dopamine agonist precursors based on pharmacokinetic parameters, their ability to increase striatal dopamine levels, and their effects on motor function in preclinical models.

Table 1: Pharmacokinetic and Efficacy Comparison of Dopamine Precursors

PrecursorAnimal ModelAdministration RouteKey FindingsReference(s)
L-DOPA Rat (6-OHDA lesion)SubcutaneousPeak striatal dopamine at 45 min (11.96 µg/g).[3]
RatOralPlasma half-life (t½): 75 min.[4]
L-Tyrosine RatOralLittle effect on the efflux of conjugated dopamine; decreased free dopamine released by phenylethylamine.[5]
L-Homotyrosine (as N-(alpha-linolenoyl) tyrosine) RatNot specifiedProlonged increases in brain dopamine and improved motor activity without inducing tolerance.[2]
L-DOPA Amide Prodrug (Diacetylated) RatOralCmax: 1746 ng/mL; t½: 97 min (compared to L-DOPA Cmax: 4088 ng/mL; t½: 75 min).[4]
L-DOPA Dimer Prodrug (liposomal (+)-1b) RatIntraperitoneal~2.5-fold increase in basal striatal dopamine levels compared to L-DOPA.[6]
D-DOPA Rat (6-OHDA lesion)IntragastricIncreased striatal dopamine to the same extent as L-DOPA, but with a delayed onset.[7]

Table 2: Behavioral Outcomes in a Rodent Model of Parkinson's Disease (6-OHDA Lesioned Rats)

Precursor/TreatmentBehavioral TestOutcomeReference(s)
L-DOPA Rotarod TestSignificant improvement in latency to fall.[2]
Apomorphine-Induced RotationsReverses contralateral rotations.[2]
L-Homotyrosine (as N-(alpha-linolenoyl) tyrosine) Rotarod TestImproved motor coordination.[2]
D-DOPA Turning BehaviorProduced turning behavior with similar efficacy to L-DOPA, but with a delayed onset.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vivo Microdialysis for Measuring Striatal Dopamine

This protocol is a standard method for measuring extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To quantify the concentration of dopamine in the striatum following the administration of a dopamine precursor.

Materials:

  • Male Wistar rats (250-300g)

  • Microdialysis probes (2-4 mm membrane)

  • Guide cannula

  • Stereotaxic apparatus

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula into the striatum at the following coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm from the dura.[8]

    • Secure the cannula with dental cement and allow the animal to recover for 24-48 hours.

  • Microdialysis:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8]

    • Allow the system to stabilize for 1-2 hours and collect baseline dialysate samples every 20 minutes.

  • Precursor Administration and Sample Collection:

    • Administer the dopamine precursor via the desired route (e.g., intraperitoneal injection).

    • Continue to collect dialysate samples at regular intervals.

  • Dopamine Analysis:

    • Analyze the collected dialysate samples for dopamine concentration using HPLC-ECD.

Microdialysis_Workflow A 1. Surgical Implantation of Guide Cannula B 2. Microdialysis Probe Insertion and Perfusion A->B C 3. Baseline Sample Collection B->C D 4. Precursor Administration C->D E 5. Post-Administration Sample Collection D->E F 6. HPLC-ECD Analysis of Dopamine E->F

Caption: Experimental workflow for in vivo microdialysis.
Rotarod Test for Motor Coordination

This test is widely used to assess motor deficits in rodent models of Parkinson's disease.[9]

Objective: To evaluate the effect of a dopamine precursor on motor coordination and balance.

Materials:

  • 6-OHDA lesioned rats

  • RotaRod apparatus

Procedure:

  • Training:

    • Train the rats on the rotarod for two consecutive days. Each session consists of a 5-minute trial at a constant speed (e.g., 10 rpm).[10]

  • Testing:

    • Testing is performed on an accelerating rod (e.g., 4 to 40 rpm over 2 minutes).[10]

    • Conduct multiple trials with a rest period in between (e.g., four trials spaced 20 minutes apart).[9]

    • Record the latency to fall from the rod for each trial.

  • Data Analysis:

    • The mean latency to fall is used for analysis and comparison between treatment groups.[9]

Rotarod_Test_Logic Start Place Rat on Accelerating Rotarod Condition Does Rat Fall? Start->Condition Record_Time Record Latency to Fall Condition->Record_Time Yes End_Trial End of Trial Condition->End_Trial No (Max Time Reached) Record_Time->End_Trial

Caption: Logical flow of a single trial in the rotarod test.

Conclusion

The data presented in this guide indicates that while L-DOPA remains a highly effective dopamine precursor, its pharmacokinetic limitations have driven the development of various prodrugs. Amide and dimeric L-DOPA prodrugs, for instance, have demonstrated the potential for more sustained dopamine delivery and increased bioavailability.[4][6] L-Homotyrosine also shows promise as an alternative precursor that may offer a more controlled increase in dopamine levels.[2] In contrast, the direct precursor L-Tyrosine appears to have a more modest and less direct effect on dopamine release.[5] The choice of a dopamine agonist precursor for research or therapeutic development should be guided by the specific application, considering factors such as the desired pharmacokinetic profile, potency, and potential for side effects. The experimental protocols provided offer a starting point for the in-house evaluation of these and other novel dopamine agonist precursors.

References

Cross-Reactivity Profile of N,N-dipropyl-2-methyl-3-nitrophenylethanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the absence of direct data, this guide will provide information on the cross-reactivity of Ropinirole , a well-characterized dopamine agonist synthesized from N,N-dipropyl-2-methyl-3-nitrophenylethanamine. This information can serve as a valuable reference point for understanding the potential off-target interactions of compounds structurally related to this intermediate.

Comparative Receptor Binding Affinity of Ropinirole

The following table summarizes the binding affinities of Ropinirole for various receptors. Ropinirole is a potent agonist at D2, D3, and D4 dopamine receptors. It exhibits significantly weaker activity at 5-HT2 and α2 receptors and has virtually no affinity for a range of other receptor types.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
Dopamine Receptors
D2HighAgonist
D3HighAgonist
D4HighAgonist
Serotonin Receptors
5-HT1A> 10,000No significant affinity
5-HT2AWeakWeak activity
Adrenergic Receptors
α1> 10,000No significant affinity
α2WeakWeak activity
β> 10,000No significant affinity
Other Receptors
GABA> 10,000No significant affinity
Muscarinic (mAChRs)> 10,000No significant affinity

Experimental Protocols

The binding affinity data presented for Ropinirole is typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.

Objective: To determine the in vitro binding affinity of a test compound (e.g., Ropinirole) to various neurotransmitter receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor of interest (e.g., [3H]Spiperone for D2 receptors)

  • Test compound (Ropinirole)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the target receptor on ice.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized signaling pathway for a D2 dopamine receptor agonist and a typical experimental workflow for a competitive binding assay.

G cluster_0 D2 Receptor Signaling Pathway D2 Agonist D2 Agonist D2 Receptor D2 Receptor D2 Agonist->D2 Receptor Binds to Gαi/o Gαi/o D2 Receptor->Gαi/o Activates Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Cellular Response Cellular Response cAMP->Cellular Response Leads to

Caption: D2 Dopamine Receptor Signaling Pathway.

G cluster_1 Competitive Binding Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Membranes, Radioligand, Test Compound Filter and Wash Filter and Wash Incubate->Filter and Wash Scintillation Counting Scintillation Counting Filter and Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis Determine IC50 and Ki

Caption: Experimental Workflow for Competitive Binding Assay.

A Comparative Guide to the Structure-Activity Relationship of N,N-dipropyl-2-methyl-3-nitrophenylethanamine Analogs as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inferred structure-activity relationships (SAR) of N,N-dipropyl-2-methyl-3-nitrophenylethanamine analogs. Due to a lack of direct studies on this specific series of compounds, this guide extrapolates from established SAR principles of structurally related phenylethylamine-based dopamine receptor ligands and dopamine transporter (DAT) inhibitors. The information presented herein is intended to guide future research and drug discovery efforts in the development of novel dopaminergic agents.

Introduction

This compound is a phenylethylamine derivative with the potential to interact with dopamine receptors and transporters, key targets in the central nervous system for treating a variety of neurological and psychiatric disorders. Understanding the relationship between the chemical structure of its analogs and their biological activity is crucial for the rational design of new therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide synthesizes available data on related compounds to infer the likely SAR for this novel class of molecules.

Inferred Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is expected to be influenced by modifications at three key positions: the N,N-dipropyl group on the amine, and the 2-methyl and 3-nitro groups on the phenyl ring.

  • N-Alkyl Substituents: The N,N-dipropyl groups are critical for activity. For many classes of dopamine agonists, N-propyl substituents are optimal for dopamine D2 receptor affinity and agonist activity. It is hypothesized that one of the N-propyl groups fits into a specific hydrophobic pocket within the receptor.

    • Comparison: Analogs with N-ethyl groups may show slightly reduced activity, while those with smaller (N-methyl) or larger alkyl groups are expected to have significantly lower affinity. Unsubstituted or mono-substituted amines are generally much less active.

  • Phenyl Ring Substituents: The 2-methyl and 3-nitro groups are predicted to significantly modulate receptor affinity and selectivity.

    • 2-Methyl Group: This group may influence the conformation of the ethylamine side chain, potentially favoring a binding pose that enhances affinity for a particular dopamine receptor subtype. It can also impact metabolic stability.

    • 3-Nitro Group: The electron-withdrawing nature and size of the nitro group at the meta-position will likely have a pronounced effect on binding. In many ligand-receptor interactions, such a group can either be detrimental due to steric hindrance or favorable if it participates in specific interactions within the binding pocket. For phenylethylamine-based dopamine transporter inhibitors, substitutions on the phenyl ring are known to greatly influence potency.

The interplay between these substituents will ultimately determine the overall pharmacological profile of each analog.

Below is a diagram illustrating the key structural components of this compound and the sites for analog modification.

SAR_Inference cluster_legend Legend cluster_molecule This compound Key Key Structural Regions for SAR N-Alkyl N-Alkyl Substituents (Influence Potency/Selectivity) Phenyl Phenyl Ring Methyl 2-Methyl Phenyl->Methyl pos 2 Nitro 3-Nitro Phenyl->Nitro pos 3 Ethylamine Ethylamine Linker (Maintains Core Pharmacophore) N N C_ethyl1 C N->C_ethyl1 C_ethyl2 C C_ethyl1->C_ethyl2 C_ethyl2->Phenyl Propyl1 Propyl Propyl1->N Propyl2 Propyl Propyl2->N

Caption: Key structural regions for SAR analysis.

Quantitative Data from Structurally Related Analogs

While specific data for this compound analogs is unavailable, the following tables present data for structurally related phenylethylamine derivatives to provide a basis for comparison.

Table 1: Dopamine Transporter (DAT) Inhibition by β-Phenylethylamine Analogs [1][2][3][4][5]

This table summarizes the IC50 values for the inhibition of dopamine reuptake by a series of β-phenylethylamine derivatives. Lower IC50 values indicate higher potency.

Compound IDStructureIC50 (nM) for DAT Inhibition
1 β-Phenylethylamine> 10,000
2 N-Methyl-β-phenylethylamine1,090
3 N-Ethyl-β-phenylethylamine3,838
4 N,N-Dimethyl-β-phenylethylamine- (low activity)
5 N-Propyl-β-phenylethylamine1,650
6 N-Butyl-β-phenylethylamine878.5
7 N-Pentyl-β-phenylethylamine- (low activity)
8 N-Hexyl-β-phenylethylamine28.5
9 N-Heptyl-β-phenylethylamine360.5
10 N-Octyl-β-phenylethylamine947.9

Data extracted from a study on 29 β-PEA derivatives. The inhibitory effect on dopamine reuptake was shown to be influenced by the length of the N-alkyl chain.

Table 2: In Vitro Binding Affinities of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl)ethylamine Analogs at Dopamine Receptors [6]

This table shows the binding affinities (Ki) of analogs of a selective D2 receptor agonist. Lower Ki values indicate higher binding affinity.

CompoundSubstitution on N-phenylethyl ringD1 Receptor Ki (nM)D2 Receptor Ki (nM)
Parent Unsubstituted> 10,00025
Analog 1 4-Fluoro> 10,00030
Analog 2 3,4-Dichloro> 10,00015
Analog 3 4-Methyl> 10,00040
Analog 4 4-Hydroxy> 10,00060

This study highlights that substitutions on the N-phenylethyl ring of this scaffold do not significantly improve D2 binding affinity but can enhance selectivity by decreasing D1 affinity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of dopamine receptor ligands.

This assay is used to determine the binding affinity (Ki) of a test compound for dopamine D1, D2, and D3 receptors.

Materials:

  • Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing human recombinant dopamine D1, D2, or D3 receptors.

  • Radioligands:

    • D1: [³H]SCH23390

    • D2: [³H]Spiperone or [³H]Raclopride

    • D3: [³H]Spiperone

  • Non-specific Binding Determinant: Haloperidol (10 µM) or another appropriate antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend the cell membrane preparation in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding: Membranes, radioligand, and the non-specific binding determinant.

    • Competition: Membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

The workflow for a competitive radioligand binding assay is illustrated below.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Receptor Membrane Homogenates setup_plate Set up 96-well Plate: Membranes + Radioligand + Test Compound/Buffer prep_membranes->setup_plate prep_ligands Prepare Serial Dilutions of Test Compound prep_ligands->setup_plate incubate Incubate to Reach Binding Equilibrium setup_plate->incubate filtration Rapid Filtration to Separate Bound/Free Ligand incubate->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting analysis Calculate Ki from Competition Curves counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

This assay measures the ability of a compound to act as an agonist at the D2 dopamine receptor by quantifying the inhibition of adenylyl cyclase activity.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human D2 receptor.

  • Assay Medium: Serum-free medium or Hank's Balanced Salt Solution (HBSS).

  • Phosphodiesterase (PDE) Inhibitor: e.g., 1 mM IBMX.

  • Adenylyl Cyclase Activator: e.g., 10 µM Forskolin.

  • Test Compound: Serial dilutions of the this compound analog.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate with the PDE inhibitor in assay medium for 10-20 minutes.

  • Compound Addition: Add serial dilutions of the test compound and incubate for 15-30 minutes.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and incubate for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the EC50 and maximal efficacy (Emax).

Conclusion

The structure-activity relationship of this compound analogs is predicted to be a complex interplay of the electronic and steric properties of the phenyl ring substituents and the size and nature of the N-alkyl groups. Based on data from related compound series, it is anticipated that the N,N-dipropyl configuration is favorable for dopamine D2 receptor interaction. The 2-methyl and 3-nitro substitutions will likely fine-tune the affinity and selectivity profile, potentially leading to novel ligands with unique pharmacological properties. The experimental protocols provided herein offer a robust framework for the systematic evaluation of these analogs to elucidate their precise SAR and to identify promising candidates for further drug development. Future studies should focus on the synthesis and comprehensive pharmacological characterization of a focused library of these analogs to validate these inferred relationships.

References

Comparative Analysis: N,N-dipropyl-2-methyl-3-nitrophenylethanamine in the Context of Known Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N-dipropyl-2-methyl-3-nitrophenylethanamine and its relationship to known psychoactive substances. While direct psychoactive profiling of this specific molecule is not available in current scientific literature, its pivotal role as a chemical intermediate in the synthesis of a potent dopamine agonist allows for a valuable comparative discussion. This document outlines the known information about this compound, its ultimate synthetic target, and contrasts its implied pharmacological profile with well-characterized psychoactive compounds.

Introduction to this compound

This compound (CAS No. 91374-23-1) is primarily recognized as a precursor in the synthesis of 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, a compound identified as a prejunctional dopamine receptor agonist. This class of compounds is significant in neuropharmacology for its ability to modulate dopamine neurotransmission. Due to its function as a synthetic intermediate, the direct biological activity of this compound has not been a primary focus of research. The analysis will, therefore, draw comparisons based on the pharmacological profile of its derivative and related phenylethylamine psychoactive substances.

Comparative Quantitative Data

The following tables present quantitative data for known psychoactive substances that are structurally or functionally related to the derivative of this compound. This allows for a comparative understanding of receptor affinities, which are crucial in determining the psychoactive and therapeutic effects of these compounds.

Table 1: Receptor Binding Affinities (Ki, nM) of Ropinirole and Selected Psychoactive Phenylethylamines

CompoundDopamine D2 ReceptorDopamine D3 ReceptorDopamine D4 ReceptorSerotonin Transporter (SERT)Dopamine Transporter (DAT)Norepinephrine Transporter (NET)5-HT2A Receptor
Ropinirole High AffinityHigher Affinity than D2High AffinityLow AffinityLow AffinityLow AffinityLow Affinity
Amphetamine Low AffinityLow AffinityLow AffinityModerate AffinityHigh AffinityHigh AffinityLow Affinity
MDMA (Ecstasy) Low AffinityLow AffinityLow AffinityHigh Affinity[1]Moderate Affinity[1]Moderate Affinity[1]Moderate Affinity[1]

Note: Specific Ki values for Ropinirole can vary across different studies and experimental conditions. The table reflects the general affinity profile. Data for Amphetamine and MDMA are compiled from various pharmacological studies.

Experimental Protocols

The data presented in this guide are typically generated through standardized experimental procedures. Understanding these methodologies is essential for interpreting the results and for designing future research.

Radioligand Binding Assay

This technique is fundamental for determining the affinity of a compound for a specific receptor.

  • Objective: To quantify the binding affinity (Ki) of a test compound to a target receptor.

  • Principle: The assay measures the ability of a non-radioactive test compound to compete with a known radioactive ligand for binding to a receptor.

  • General Procedure:

    • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

    • Incubation: The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.

    • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[2][3][4][5]

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brains of living animals.[6][7][8][9][10]

  • Objective: To measure the extracellular concentrations of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions following drug administration.

  • Principle: A small, semi-permeable probe is implanted into a target brain region. A physiological solution is slowly perfused through the probe, allowing neurotransmitters from the extracellular fluid to diffuse into the probe's dialysate.

  • General Procedure:

    • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain area of an anesthetized animal.

    • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

    • Sample Collection: The dialysate, containing neurotransmitters that have crossed the probe's membrane, is collected at regular intervals.

    • Analysis: The concentration of neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

    • Data Interpretation: Changes in neurotransmitter levels in response to the administration of a test compound are analyzed to determine its effect on neurotransmitter release and reuptake.

Drug Discrimination Studies

This behavioral assay is used to assess the subjective effects of a drug in animals.

  • Objective: To determine if a novel compound produces subjective effects similar to a known psychoactive drug.[11][12][13][14]

  • Principle: Animals are trained to recognize the internal state produced by a specific drug and to make a differential response to receive a reward.

  • General Procedure:

    • Training: Animals, typically rats or pigeons, are trained to press one of two levers after being administered a known drug (e.g., amphetamine) and the other lever after receiving a saline injection to obtain a food reward.

    • Testing: Once the animals have learned to discriminate between the drug and saline, they are administered a test compound.

    • Data Collection: The lever on which the animal chooses to respond is recorded. If the animal predominantly presses the drug-associated lever, it is inferred that the test compound has subjective effects similar to the training drug.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_protein Gi/o Protein D2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion inhibited ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

Dopamine D2 Receptor Signaling Pathway

Serotonin_5HT2A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds Gq_protein Gq/11 Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response

Serotonin 5-HT2A Receptor Signaling

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Receptor_Binding Radioligand Binding Assays (Determine Ki at various receptors) Functional_Assays Functional Assays (e.g., cAMP measurement, Ca2+ flux) Receptor_Binding->Functional_Assays Microdialysis In Vivo Microdialysis (Measure neurotransmitter release) Functional_Assays->Microdialysis Behavioral_Assays Behavioral Assays (e.g., Drug Discrimination, Locomotor Activity) Microdialysis->Behavioral_Assays Lead_Optimization Lead Optimization Behavioral_Assays->Lead_Optimization Compound_Synthesis Synthesis of This compound and Derivative Compound_Synthesis->Receptor_Binding Clinical_Trials Preclinical & Clinical Development Lead_Optimization->Clinical_Trials

Drug Discovery Workflow Example
Conclusion

While this compound is not characterized as a psychoactive compound itself, its role as a direct precursor to a potent prejunctional dopamine D2 receptor agonist provides a clear framework for its comparative analysis. The implied pharmacological profile of its derivative, Ropinirole, contrasts with classic phenylethylamine psychoactive drugs like amphetamine and MDMA, which exert their effects primarily through monoamine transporters and have a broader receptor interaction profile. This guide provides the foundational data, experimental context, and visual aids to facilitate further research and development in the field of neuropharmacology.

References

Comparative Analysis of the In Vitro and In Vivo Effects of Ropinirole Metabolites, Surrogates for N,N-dipropyl-2-methyl-3-nitrophenylethanamine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological activity of the primary metabolites of the dopamine agonist Ropinirole. This guide utilizes Ropinirole's metabolic profile as a proxy for that of its precursor, N,N-dipropyl-2-methyl-3-nitrophenylethanamine, due to the limited availability of direct metabolic data for the latter.

Ropinirole undergoes extensive metabolism in the liver, primarily through N-despropylation and hydroxylation, mediated by the cytochrome P450 enzyme CYP1A2.[1][2] The major metabolites identified are N-despropyl-ropinirole (SK&F-104557) and 7-hydroxy-ropinirole (SK&F-89124).[3][4] While some reports suggest that the major circulating metabolites of Ropinirole are pharmacologically inactive,[1][5] other studies indicate that both N-despropyl-ropinirole and 7-hydroxy-ropinirole exhibit activity at dopamine receptors.[3][4][6]

In Vitro Pharmacological Profile

The in vitro activity of Ropinirole and its metabolites has been characterized through functional assays and radioligand binding studies, primarily focusing on their interaction with dopamine D2-like receptors (D2, D3, and D4).

Functional Potency at Human Dopamine Receptors

The functional potency of these compounds as agonists at human dopamine D2, D3, and D4 receptors has been assessed using a microphysiometer assay that measures the rate of extracellular acidification in Chinese Hamster Ovary (CHO) cells expressing these receptors.[7][8]

CompoundpEC50 at hD2pEC50 at hD3pEC50 at hD4Agonist Activity
Ropinirole 7.4 ± 0.18.4 ± 0.16.8 ± 0.1Full agonist[7][8]
N-despropyl-ropinirole (SK&F-104557) Lower than RopiniroleLower than RopinirolePartial agonist[7][8]
7-hydroxy-ropinirole (SK&F-89124) Data not availableData not availableData not availableNot selective in functional assay[4]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Dopamine Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of Ropinirole and its metabolites for dopamine receptors.

CompoundpKi at hD2pKi at hD3Selectivity
Ropinirole 5.77.0~20-fold for D3 over D2[4][8]
N-despropyl-ropinirole (SK&F-104557) 5.77.0~20-fold for D3 over D2[4][8]
7-hydroxy-ropinirole (SK&F-89124) Data not availableData not available~30-fold for D3 over D2[4]

pKi is the negative logarithm of the Ki value, where Ki is the inhibition constant for a ligand.

In Vivo Pharmacological Profile

The in vivo effects of Ropinirole and its metabolites have been evaluated in a rat model of Parkinson's disease, specifically the 6-hydroxydopamine (6-OHDA)-lesioned rat model, which assesses the ability of a compound to induce contralateral circling behavior, a marker of dopamine receptor stimulation in the denervated striatum.

CompoundIn Vivo ModelDosing (s.c.)OutcomePotency
Ropinirole 6-OHDA-lesioned rat0.05-0.8 mg/kgDose-related increase in circling-
N-despropyl-ropinirole (SK&F-104557) 6-OHDA-lesioned ratup to 15 mg/kgLess than half the response of Ropinirole (0.8 mg/kg)~150-fold less potent than Ropinirole[4][9]
7-hydroxy-ropinirole (SK&F-89124) 6-OHDA-lesioned rat0.05-0.75 mg/kgDose-related increase in circlingEquipotent to Ropinirole[4][9]

Signaling Pathways and Experimental Workflows

To visualize the metabolic processing and the experimental evaluation of these compounds, the following diagrams are provided.

Metabolic Pathway of Ropinirole Ropinirole Ropinirole N_despropyl N-despropyl-ropinirole (SK&F-104557) Ropinirole->N_despropyl N-despropylation (CYP1A2) Hydroxy 7-hydroxy-ropinirole (SK&F-89124) Ropinirole->Hydroxy Hydroxylation (CYP1A2)

Metabolic Pathway of Ropinirole

Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CHO_cells CHO Cells Expressing Dopamine Receptors (D2, D3, D4) Microphysiometer Functional Assay (Microphysiometer) CHO_cells->Microphysiometer Radioligand Radioligand Binding Assay CHO_cells->Radioligand Functional_Data Functional Potency Data Microphysiometer->Functional_Data pEC50 Binding_Data Binding Affinity Data Radioligand->Binding_Data pKi Rat_model 6-OHDA-Lesioned Rat Model Behavioral Behavioral Assessment (Contralateral Circling) Rat_model->Behavioral Potency_Data In Vivo Potency Data Behavioral->Potency_Data Potency vs. Ropinirole

Experimental Workflow Diagram

Experimental Protocols

In Vitro Functional Potency Assay (Microphysiometer)[7][8]
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human dopamine D2, D3, or D4 receptors are cultured in appropriate media.

  • Assay Principle: The assay measures the rate of extracellular acidification, which is an indicator of cellular metabolic activity. Agonist binding to the G-protein coupled dopamine receptors initiates a signaling cascade that alters cellular metabolism and thus the rate of acid extrusion.

  • Procedure:

    • Cells are seeded into microphysiometer capsules.

    • The cells are then exposed to increasing concentrations of the test compounds (Ropinirole, N-despropyl-ropinirole).

    • The extracellular acidification rate is measured in real-time.

  • Data Analysis: The concentration-response curves are generated, and the pEC50 values are calculated.

In Vitro Radioligand Binding Assay[4]
  • Membrane Preparation: Membranes from cells expressing the dopamine receptor subtypes are prepared.

  • Assay Principle: This competitive binding assay measures the affinity of a test compound for a receptor by its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

  • Procedure:

    • Receptor membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

  • Data Analysis: The amount of radioactivity bound to the filters is quantified by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

In Vivo 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model[4][10]
  • Animal Model: Unilateral lesions of the nigrostriatal dopamine pathway are induced in rats by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This creates a model of Parkinson's disease with dopamine depletion in one hemisphere of the brain.

  • Behavioral Assessment:

    • Following recovery from surgery, the rats are administered the test compounds subcutaneously.

    • The rotational (circling) behavior contralateral to the lesion is recorded. This behavior is a result of the stimulation of supersensitive dopamine receptors in the denervated striatum.

  • Procedure:

    • Rats are placed in automated rotometer bowls.

    • The number of full contralateral turns is counted over a specified period after drug administration.

  • Data Analysis: Dose-response curves for the circling behavior are constructed to compare the potency of the metabolites to the parent compound, Ropinirole.

Conclusion

The metabolic transformation of Ropinirole, a likely downstream product of this compound, results in metabolites with distinct pharmacological profiles. While N-despropyl-ropinirole retains some affinity for dopamine D3 receptors in vitro, its in vivo functional activity is significantly attenuated compared to the parent compound.[4][9] Conversely, 7-hydroxy-ropinirole, a major metabolite in rats, demonstrates comparable in vivo potency to Ropinirole, suggesting it may contribute to the overall pharmacological effects in this species.[4][9] It is important to note that the primary metabolic pathway can be species-dependent, with N-despropylation being more prominent in humans.[3] These findings underscore the importance of characterizing the activity of metabolites in drug development, as they can possess significant, and sometimes different, pharmacological properties from the parent drug. Researchers studying this compound should consider these metabolic pathways and the activity of the resulting compounds in their investigations.

References

A Comparative Guide to the Synthesis of N,N-dipropyl-2-methyl-3-nitrophenylethanamine: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthesis protocols for N,N-dipropyl-2-methyl-3-nitrophenylethanamine, a key intermediate in the manufacturing of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] The objective of this document is to furnish researchers and drug development professionals with a comprehensive overview of the available synthetic routes, focusing on their reproducibility, efficiency, and potential challenges.

The synthesis of this intermediate is critical for the pharmaceutical industry, and the selection of a robust and reproducible protocol is paramount for consistent production and quality control. This guide details two distinct pathways: Protocol A, which commences with 2-methyl-3-nitrobenzoic acid, and Protocol B, starting from 2-methyl-3-nitrophenylacetic acid.

Comparative Data on Synthesis Protocols

Protocol A: Synthesis starting from 2-methyl-3-nitrobenzoic acid

StepReactionReagentsReported YieldReference
1Darzens CondensationThionyl chloride, N-bromosuccinimide, Ethanol, Sodium ethoxide59% (for the glycidic ester)CN101585773B
2Hydrolysis & DecarboxylationSodium hydroxide, Hydrochloric acid67% (for the aldehyde)CN101585773B
3Reductive AminationDipropylamine, Reducing agent (e.g., NaBH(OAc)₃)Not explicitly statedInferred from general procedures
Overall - - ~39.5% (estimated for first two steps) -

Protocol B: Synthesis starting from 2-methyl-3-nitrophenylacetic acid

StepReactionReagentsReported YieldReference
1Nitration of 2-methylphenylacetic acidNitric acid, Acetic anhydride, Dichloromethane~60-61%CN101486654A
2AmidationThionyl chloride, DipropylamineNot explicitly statedInferred from general procedures
3Reduction of AmideBorane-dimethyl sulfide complex (BH₃·SMe₂) or other reducing agentsHigh (qualitative)Inferred from general procedures for amide reduction
Overall - - Not fully determined -

Experimental Methodologies

Protocol A: Darzens Condensation Route

This protocol, detailed in Chinese patent CN101585773B, offers a three-step synthesis from 2-methyl-3-nitrobenzoic acid.

Step 1: Synthesis of 3-(2-methyl-3-nitrophenyl)glycidic acid ethyl ester

2-methyl-3-nitrobenzoic acid is first converted to its acid chloride using thionyl chloride. The crude acid chloride is then subjected to a Darzens condensation with ethyl chloroacetate in the presence of sodium ethoxide to yield the corresponding glycidic ester. The reported yield for this step is 59%.

Step 2: Synthesis of 2-methyl-3-nitrophenylacetaldehyde

The glycidic ester from the previous step is hydrolyzed with sodium hydroxide, followed by acidification and decarboxylation to furnish 2-methyl-3-nitrophenylacetaldehyde. This step has a reported yield of 67%.

Step 3: Synthesis of this compound

The final step involves the reductive amination of 2-methyl-3-nitrophenylacetaldehyde with dipropylamine. While the patent does not provide specific details for this step, standard reductive amination conditions using reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) are typically employed. The reproducibility of this step is highly dependent on the purity of the aldehyde and the chosen reducing agent and reaction conditions.

Protocol B: Amidation and Reduction Route

This pathway is a frequently referenced method in the synthesis of Ropinirole and its intermediates.

Step 1: Synthesis of 2-methyl-3-nitrophenylacetic acid

This starting material can be prepared by the nitration of 2-methylphenylacetic acid. A patented method (CN101486654A) describes the use of a mixture of 98% nitric acid and acetic anhydride in dichloromethane at low temperatures (0 to 10°C). This procedure reports yields of approximately 60-61%.[3][4] The control of temperature is crucial in this step to minimize the formation of isomers and ensure reproducibility.

Step 2: Synthesis of N,N-dipropyl-2-(2-methyl-3-nitrophenyl)acetamide

The 2-methyl-3-nitrophenylacetic acid is converted to the corresponding amide by reaction with dipropylamine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to the acid chloride with thionyl chloride or oxalyl chloride, followed by the addition of dipropylamine. The yield and purity of this step are generally high, but depend on the efficiency of the activation and the subsequent amidation reaction.

Step 3: Synthesis of this compound

The final step is the reduction of the amide to the target amine. Borane complexes, such as borane-dimethyl sulfide (BH₃·SMe₂), are commonly used for this transformation due to their high efficiency in reducing amides.[5] The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF). Careful quenching of the reaction is necessary for a safe and high-yielding process. The reproducibility of this step is generally good, provided that anhydrous conditions are maintained and the stoichiometry of the reducing agent is carefully controlled.

Visualizing the Synthetic Pathways and Biological Context

To aid in the understanding of the described protocols and the biological relevance of the target molecule, the following diagrams are provided.

G cluster_protocol_a Protocol A: Darzens Condensation Route A_start 2-Methyl-3-nitrobenzoic Acid A_int1 3-(2-Methyl-3-nitrophenyl)glycidic acid ethyl ester A_start->A_int1 Darzens Condensation (Yield: 59%) A_int2 2-Methyl-3-nitrophenylacetaldehyde A_int1->A_int2 Hydrolysis & Decarboxylation (Yield: 67%) A_end This compound A_int2->A_end Reductive Amination G cluster_protocol_b Protocol B: Amidation and Reduction Route B_start 2-Methylphenylacetic Acid B_int1 2-Methyl-3-nitrophenylacetic Acid B_start->B_int1 Nitration (Yield: ~60-61%) B_int2 N,N-dipropyl-2-(2-methyl-3-nitrophenyl)acetamide B_int1->B_int2 Amidation B_end This compound B_int2->B_end Amide Reduction G ropinirole Ropinirole d2_receptor Dopamine D2 Receptor (G-protein coupled) ropinirole->d2_receptor Agonist Binding g_protein Gi/Go Protein d2_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition k_channel K+ Channels g_protein->k_channel Activation ca_channel Ca2+ Channels g_protein->ca_channel Inhibition camp cAMP adenylyl_cyclase->camp Conversion neuronal_activity Decreased Neuronal Excitability k_channel->neuronal_activity ca_channel->neuronal_activity therapeutic_effect Therapeutic Effect in Parkinson's Disease neuronal_activity->therapeutic_effect

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling N,N-dipropyl-2-methyl-3-nitrophenylethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N,N-dipropyl-2-methyl-3-nitrophenylethanamine. The following procedures are based on available data and precautionary principles for handling similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these guidelines are based on information for related nitro-aromatic and amine compounds.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC15H24N2O2[1]
Molecular Weight264.36 g/mol [1]
Boiling Point115-120 °C at 0.1 Torr[2]
Density1.029 g/cm³ (Predicted)[2]
AppearanceColorless to Yellow Oil/Yellow or brown clear liquid[2]
SolubilitySoluble in Chloroform, Methanol (Slightly)[2]

Hazard Identification and Precautionary Measures

While a comprehensive toxicological profile for this compound is not available, it is prudent to assume it may possess hazards associated with similar nitro-aromatic and amine compounds. These may include:

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[3]

  • Toxicity: Potential for toxicity if swallowed, inhaled, or absorbed through the skin.

  • Flammability: The presence of organic groups suggests the compound may be combustible.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to ensure personnel safety.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be chemical splash-proof. A face shield should be worn over the goggles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.
Respiratory Protection Fume HoodAll handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and inspect for integrity.

    • Prepare a designated waste container for contaminated materials.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • Don all required PPE before entering the handling area.

    • Conduct all manipulations of this compound within the fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use appropriate lab equipment (e.g., spatulas, glassware) to handle the compound.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Properly dispose of all contaminated waste in the designated container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management prep_ppe Inspect and Don PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_waste Prepare Waste Container prep_fumehood->prep_waste prep_spillkit Locate Spill Kit prep_waste->prep_spillkit handle_compound Handle Chemical prep_spillkit->handle_compound handle_container Keep Container Closed handle_compound->handle_container post_decon Decontaminate Surfaces handle_container->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_ppe Remove PPE post_dispose->post_ppe disp_collect Collect Hazardous Waste post_dispose->disp_collect post_wash Wash Hands post_ppe->post_wash disp_label Label Waste Container disp_collect->disp_label disp_transfer Transfer to EHS disp_label->disp_transfer

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.